Menaquinone 9
Beschreibung
Menaquinone-9 has been reported in Streptomyces roseicoloratus, Streptomyces sporangiiformans, and other organisms with data available.
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H80O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,34,36,38-40H,14-21,23,25,27,29,31,33,35,37,41H2,1-11H3/b43-24+,44-26+,45-28+,46-30+,47-32+,48-34+,49-36+,50-40+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRXHNIUHQUASO-UVZVDVBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H80O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317587 | |
| Record name | Menaquinone 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523-39-7 | |
| Record name | Menaquinone 9 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=523-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menaquinone 9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menaquinone 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MENAQUINONE 9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3YR8XD3W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Menaquinone-9 Biosynthesis Pathway in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the menaquinone-9 (MK-9) biosynthesis pathway in Escherichia coli. Menaquinones, also known as vitamin K2, are essential components of the electron transport chain in many bacteria, playing a crucial role in anaerobic respiration. Understanding this pathway is of significant interest for basic research and for the development of novel antimicrobial agents targeting bacterial-specific metabolic routes. While the primary menaquinone in E. coli is menaquinone-8 (MK-8), this guide will also address the synthesis of the minor component, MK-9.
The Core Biosynthesis Pathway of Menaquinones in E. coli
E. coli synthesizes menaquinones via the well-characterized o-succinylbenzoate (OSB) pathway, which is distinct from the alternative futalosine pathway found in some other prokaryotes.[1] The pathway originates from the central metabolite chorismate, a product of the shikimate pathway. A series of enzymatic reactions, catalyzed by proteins encoded by the men gene cluster, converts chorismate into the naphthoquinone ring of menaquinones. The length of the isoprenoid side chain is determined by a specific prenyl diphosphate synthase.
The biosynthesis can be broadly divided into two stages: the synthesis of the soluble naphthoquinone headgroup, 1,4-dihydroxy-2-naphthoate (DHNA), in the cytoplasm, and the subsequent prenylation and methylation steps that occur at the cell membrane.[2]
Biosynthesis of the Naphthoquinone Headgroup (DHNA)
The formation of DHNA from chorismate involves a series of seven enzymatic steps:
-
Chorismate to Isochorismate: The pathway initiates with the conversion of chorismate to isochorismate, catalyzed by isochorismate synthase , encoded by the menF gene.[3]
-
Addition of α-ketoglutarate: SEPHCHC synthase (menD) catalyzes the addition of α-ketoglutarate to isochorismate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC).[4] This enzyme was initially thought to directly produce SHCHC, but SEPHCHC has been identified as the true enzymatic product.
-
Pyruvate Elimination: SHCHC synthase (menH) then removes the enolpyruvyl group from SEPHCHC to yield 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).
-
Aromatization: OSB synthase (menC) catalyzes the dehydration of SHCHC to form the aromatic compound o-succinylbenzoate (OSB).
-
CoA Ligation: OSB-CoA synthase (menE) activates OSB by ligating it to Coenzyme A, forming OSB-CoA.
-
Naphthoate Ring Formation: DHNA synthase (menB) catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoate (DHNA).[5]
-
Thioester Hydrolysis: A thioesterase, encoded by the menI gene, is responsible for the hydrolysis of any remaining DHNA-CoA to DHNA.
Formation of Menaquinone-9 from DHNA
The final steps of menaquinone biosynthesis occur at the cell membrane and involve the attachment of the isoprenoid side chain and a final methylation step.
-
Prenylation: DHNA:polyprenyltransferase (menA) is a membrane-bound enzyme that attaches a polyprenyl diphosphate side chain to DHNA, forming demethylmenaquinone (DMK). In the case of MK-9, this side chain is a 45-carbon nonaprenyl group derived from solanesyl diphosphate. E. coli primarily produces octaprenyl diphosphate (for MK-8) via the enzyme octaprenyl diphosphate synthase (ispB). The synthesis of minor amounts of MK-9 suggests that either IspB has some promiscuity to create longer chains or another, as-yet-unidentified enzyme, is responsible for synthesizing solanesyl diphosphate. Heterologous expression of solanesyl diphosphate synthases in E. coli has been shown to result in the production of menaquinones with C45 side chains.
-
Methylation: The final step is the methylation of demethylmenaquinone-9 (DMK-9) at the C2 position of the naphthoquinone ring to form menaquinone-9 (MK-9). This reaction is catalyzed by demethylmenaquinone methyltransferase , encoded by the menG (also known as ubiE) gene, using S-adenosyl-L-methionine (SAM) as the methyl donor.
Visualization of the Menaquinone-9 Biosynthesis Pathway
The following diagram illustrates the enzymatic steps involved in the biosynthesis of Menaquinone-9 in E. coli.
Quantitative Data
| Enzyme (Gene) | Substrate(s) | Product(s) | Kinetic Parameters | Reference(s) |
| MenD (SEPHCHC synthase) | Isochorismate, α-Ketoglutarate | SEPHCHC, CO2, Pyruvate | Follows a Ping-Pong kinetic mechanism. Exhibits cooperativity with respect to both substrates. | |
| MenA (DHNA:polyprenyltransferase) | DHNA, Polyprenyl diphosphate | Demethylmenaquinone, CO2, PPi | Apparent Km for DHNA: 8.2 µM (for M. tuberculosis MenA)Apparent Km for farnesyl diphosphate: 4.3 µM (for M. tuberculosis MenA) | |
| MenH (SHCHC synthase) | SEPHCHC | SHCHC, Pyruvate | Catalytic triad: Ser86, His232, Asp210. |
Note: Kinetic data for E. coli MenA is limited; data from Mycobacterium tuberculosis is provided as a reference. Further research is needed to fully characterize the kinetics of all enzymes in the E. coli menaquinone biosynthesis pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the menaquinone biosynthesis pathway.
Quantification of Menaquinones by High-Performance Liquid Chromatography (HPLC)
This protocol describes the extraction and quantification of menaquinones from E. coli cell cultures.
1. Cell Culture and Harvesting:
-
Grow E. coli cultures under desired experimental conditions (e.g., anaerobic growth to induce menaquinone production).
-
Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and store at -80°C until extraction.
2. Extraction of Menaquinones:
-
Resuspend the cell pellet in a known volume of buffer.
-
Perform lipid extraction using a solvent mixture such as chloroform:methanol (2:1, v/v). For a 1 ml cell suspension, add 2 ml of chloroform and 1 ml of methanol.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Centrifuge at low speed to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Repeat the extraction of the aqueous phase with an additional 2 ml of chloroform.
-
Pool the organic phases.
3. Sample Preparation for HPLC:
-
Evaporate the solvent from the pooled organic phases under a stream of nitrogen gas or using a rotary evaporator.
-
Resuspend the dried lipid extract in a known volume of a suitable solvent for HPLC analysis, such as ethanol or the mobile phase.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and isopropanol (e.g., 3:1, v/v) or a gradient elution can be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 248 nm.
-
Quantification: Create a standard curve using known concentrations of menaquinone standards (e.g., MK-9). Compare the peak areas of the samples to the standard curve to determine the concentration of MK-9.
Enzyme Assay for MenD (SEPHCHC Synthase)
This spectrophotometric assay measures the activity of MenD by monitoring the consumption of its substrate, isochorismate.
1. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 1 mM thiamine pyrophosphate).
-
Prepare stock solutions of isochorismate and α-ketoglutarate in the reaction buffer.
2. Assay Procedure:
-
In a UV-transparent cuvette, combine the reaction buffer, α-ketoglutarate, and a purified preparation of the MenD enzyme.
-
Initiate the reaction by adding isochorismate.
-
Monitor the decrease in absorbance at 278 nm, which corresponds to the consumption of isochorismate.
-
The rate of the reaction can be calculated from the initial linear phase of the absorbance change, using the molar extinction coefficient of isochorismate.
3. Experimental Workflow Diagram:
Conclusion and Future Directions
The menaquinone biosynthesis pathway in E. coli is a well-established metabolic route, crucial for the bacterium's survival under anaerobic conditions. This guide has provided a detailed overview of the enzymatic steps, the genes involved, and the available quantitative data and experimental protocols.
Despite our current understanding, several areas warrant further investigation. A complete kinetic characterization of all the "Men" enzymes in E. coli is necessary for accurate metabolic modeling and for identifying potential rate-limiting steps. Furthermore, the precise mechanism and regulation of MK-9 synthesis, in contrast to the more abundant MK-8, remains to be fully elucidated. This includes the identification of a native solanesyl diphosphate synthase or a deeper understanding of the substrate promiscuity of octaprenyl diphosphate synthase.
Continued research in these areas will not only enhance our fundamental knowledge of bacterial metabolism but also pave the way for the development of novel antimicrobial strategies targeting this essential pathway.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Clustering of isochorismate synthase genes menF and entC and channeling of isochorismate in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Menaquinone (vitamin K2) biosynthesis: nucleotide sequence and expression of the menB gene from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Menaquinone-9 in Bacterial Electron Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone-9 (MK-9), a member of the vitamin K2 family, is a critical component of the electron transport chain in a diverse range of bacteria. This lipophilic molecule, embedded within the bacterial cytoplasmic membrane, functions as a key electron carrier, shuttling electrons between various dehydrogenases and terminal reductases. Its central role in both aerobic and anaerobic respiration makes the menaquinone biosynthetic pathway a promising target for the development of novel antimicrobial agents. This in-depth technical guide elucidates the core functions of MK-9 in bacterial electron transport, provides detailed experimental methodologies for its study, and presents key quantitative data to support further research and drug development endeavors.
Core Function of Menaquinone-9 in Electron Transport
Menaquinone-9 participates in the bacterial electron transport chain by accepting electrons from donor complexes, such as NADH dehydrogenase, and transferring them to acceptor complexes, like nitrate reductase or fumarate reductase. This process of electron transfer is coupled to the generation of a proton motive force across the cytoplasmic membrane, which is subsequently utilized for ATP synthesis.
The versatility of the menaquinone pool allows bacteria to adapt to different environmental conditions. In aerobic respiration, menaquinol-9 (the reduced form of MK-9) can transfer electrons to terminal oxidases, which in turn reduce molecular oxygen. Under anaerobic conditions, menaquinol-9 donates electrons to alternative terminal reductases, enabling the use of electron acceptors such as nitrate or fumarate.[1]
Key Enzymatic Interactions
Several key enzyme complexes interact with the menaquinone-9 pool:
-
NADH:Menaquinone Oxidoreductase (Type II NADH Dehydrogenase): This enzyme complex catalyzes the transfer of electrons from NADH to MK-9, reducing it to menaquinol-9 (MKH2-9). This is a primary entry point for electrons into the electron transport chain.
-
Succinate Dehydrogenase: This enzyme can also contribute to the reduction of the menaquinone pool by oxidizing succinate to fumarate.
-
Menaquinol:Nitrate Oxidoreductase (Nitrate Reductase): Under anaerobic conditions, this enzyme complex accepts electrons from MKH2-9 to reduce nitrate (NO3-) to nitrite (NO2-).[2]
-
Menaquinol:Fumarate Oxidoreductase (Fumarate Reductase): In the absence of oxygen and nitrate, bacteria can utilize fumarate as a terminal electron acceptor, with this enzyme catalyzing the transfer of electrons from MKH2-9 to fumarate, producing succinate.
Quantitative Data on Menaquinone-9
Understanding the quantitative aspects of MK-9 is crucial for modeling bacterial metabolism and for the development of targeted inhibitors.
| Parameter | Value | Bacterial Species | Reference |
| Biochemical Standard Potential (E°') | -0.085 V | Not specified | [3] |
| Abundance | Major form of menaquinone | Mycobacterium tuberculosis | [4] |
| Abundance | Present in significant amounts | Escherichia coli | [5] |
| Enzyme | Substrate | Km | Vmax (or kcat) | Bacterial Species | Reference |
| NADH:Menaquinone Oxidoreductase (NDH-2) | NADH | ~2.4 µM | - | Mycobacterium tuberculosis | |
| Menadione (MK-3 analog) | - | - | Mycobacterium tuberculosis | ||
| Nitrate Reductase | Menaquinol (general) | - | Higher with menadiol than duroquinol | Escherichia coli | |
| Fumarate Reductase | Menaquinol-6 | Essential for activity | - | Escherichia coli | |
| o-Succinylbenzoate-CoA Synthetase (MenE) | o-Succinylbenzoate | 16 µM | - | Escherichia coli | |
| ATP | 73.5 µM | - | Escherichia coli | ||
| CoA | 360 µM | - | Escherichia coli |
Visualizing the Role of Menaquinone-9
Diagrams created using the DOT language provide a clear visual representation of the complex biological processes involving MK-9.
Caption: Bacterial Electron Transport Chain with Menaquinone-9.
Experimental Protocols
Extraction and Quantification of Menaquinone-9 from Bacterial Cells
This protocol outlines a common method for extracting and quantifying MK-9 from bacterial cultures using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bacterial cell pellet
-
Chloroform
-
Methanol
-
n-Hexane
-
2-Propanol
-
Menaquinone-9 standard
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
Extraction:
-
Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v).
-
Vortex vigorously for 15-20 minutes to ensure thorough extraction of lipids.
-
Add an equal volume of chloroform and water, vortex, and centrifuge to separate the phases.
-
Carefully collect the lower organic (chloroform) phase containing the menaquinones.
-
-
Purification (Optional): The crude lipid extract can be further purified using solid-phase extraction (SPE) to remove interfering compounds.
-
Drying and Reconstitution: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., ethanol or the mobile phase).
-
HPLC Analysis:
-
Inject the reconstituted sample and MK-9 standards onto the HPLC system.
-
Use a mobile phase typically consisting of a mixture of methanol, ethanol, or other organic solvents.
-
Monitor the absorbance at a wavelength of 248 nm or 270 nm.
-
-
Quantification:
-
Identify the MK-9 peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of MK-9 in the sample by interpolating its peak area on the calibration curve.
-
Caption: Workflow for MK-9 Extraction and Quantification.
In Vitro Reconstitution of Menaquinone-9 Dependent Electron Transport
This protocol describes the reconstitution of purified electron transport chain components into proteoliposomes to study MK-9 mediated electron transfer.
Materials:
-
Purified NADH dehydrogenase (or other donor complex)
-
Purified terminal reductase (e.g., nitrate reductase)
-
Liposomes (e.g., prepared from E. coli polar lipids)
-
Menaquinone-9
-
Detergent (e.g., Triton X-100 or octyl glucoside)
-
Bio-Beads or dialysis cassettes for detergent removal
-
Spectrophotometer
Procedure:
-
Proteoliposome Preparation:
-
Solubilize liposomes with a detergent.
-
Add the purified enzyme complexes and MK-9 to the solubilized liposomes.
-
Incubate to allow for incorporation of the proteins and MK-9 into the lipid bilayer.
-
-
Detergent Removal: Remove the detergent slowly by dialysis or with Bio-Beads to allow for the formation of sealed proteoliposomes.
-
Activity Assay:
-
Add the electron donor (e.g., NADH) to the outside of the proteoliposomes.
-
Add the electron acceptor (e.g., nitrate) to the outside.
-
Monitor the oxidation of the donor (e.g., decrease in absorbance at 340 nm for NADH) or the reduction of the acceptor over time.
-
Construction of Menaquinone Biosynthesis Gene Knockout Mutants
Creating knockout mutants for genes in the menaquinone biosynthesis pathway is a powerful tool to study the in vivo function of MK-9.
Materials:
-
E. coli strain (e.g., K-12)
-
Plasmids for homologous recombination (e.g., pKD46, pKD4, pCP20)
-
Primers for amplifying the antibiotic resistance cassette with flanking homology regions to the target gene
-
Antibiotics (e.g., kanamycin, ampicillin, chloramphenicol)
-
Electroporator
Procedure (Lambda Red Recombineering):
-
Prepare Electrocompetent Cells: Grow the E. coli strain carrying the pKD46 plasmid (expressing the lambda Red recombinase) at 30°C to mid-log phase and induce the recombinase with arabinose. Prepare electrocompetent cells.
-
Generate Targeting Cassette: Amplify an antibiotic resistance cassette (e.g., from pKD4) using PCR with primers that have 5' extensions homologous to the regions flanking the target men gene.
-
Electroporation: Electroporate the purified PCR product into the electrocompetent cells.
-
Selection: Plate the cells on agar containing the appropriate antibiotic to select for recombinants where the target gene has been replaced by the resistance cassette.
-
Verification: Verify the correct insertion of the resistance cassette and deletion of the target gene by PCR and sequencing.
-
Curing of Plasmids: Remove the temperature-sensitive pKD46 plasmid by growing the cells at 37°C or 42°C. The antibiotic resistance cassette can also be removed using the FLP recombinase expressed from the pCP20 plasmid, leaving a small "scar" sequence.
Caption: Workflow for Creating a men Gene Knockout Mutant.
Conclusion
Menaquinone-9 is an indispensable component of the bacterial electron transport chain, enabling energy generation under both aerobic and anaerobic conditions. Its unique presence in bacteria and its central metabolic role make it an attractive target for the development of new antibacterial therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the function of MK-9 and to explore strategies for its inhibition. A thorough understanding of the intricacies of MK-9-dependent electron transport will be instrumental in the fight against antibiotic-resistant bacteria.
References
- 1. menaquinone-biosynthesis-mutants-of-escherichia-coli-k-12-requiring-2-succinylbenzoate - Ask this paper | Bohrium [bohrium.com]
- 2. caymanchem.com [caymanchem.com]
- 3. In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Menaquinone-9 in Anaerobic Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Menaquinone-9 (MK-9), a vital lipid-soluble electron carrier, is a cornerstone of anaerobic respiration in a multitude of bacteria, including the well-studied model organism Escherichia coli and the significant human pathogen Mycobacterium tuberculosis. This technical guide provides an in-depth exploration of the core functions of MK-9 in these bioenergetic pathways, offering quantitative data, detailed experimental methodologies, and visual representations of the key processes to facilitate a comprehensive understanding for research and drug development applications.
Core Function of Menaquinone-9 in Anaerobic Electron Transport Chains
Under anaerobic conditions, when oxygen is unavailable as a terminal electron acceptor, many bacteria switch to alternative electron acceptors such as nitrate, fumarate, and dimethyl sulfoxide (DMSO) to sustain cellular energy production. Menaquinone-9, a member of the vitamin K2 family, functions as a crucial mobile electron carrier within the cell membrane, shuttling electrons from various dehydrogenases to terminal reductases.[1][2] The biosynthesis of menaquinones is significantly upregulated under anaerobic conditions to support these respiratory chains.[3]
The versatility of the menaquinone pool allows bacteria to adapt to diverse anaerobic environments by utilizing a range of electron donors and acceptors.[4] The lower redox potential of the menaquinone/menaquinol couple (MK/MKH2), approximately -74 mV, is particularly suited for electron transfer to these alternative acceptors.[5] In E. coli, the menaquinone pool is essential for the function of several key anaerobic respiratory enzymes, including nitrate reductase, fumarate reductase, and DMSO reductase.
Quantitative Data on Menaquinone-9 in Anaerobic Respiration
The following tables summarize key quantitative parameters related to the function of menaquinone-9 in anaerobic respiration, primarily focusing on data from Escherichia coli.
| Parameter | Organism | Condition | Value | Reference |
| Menaquinone Pool Composition & Concentration | ||||
| Total Naphthoquinone Content (MK + DMK) | Escherichia coli | Anaerobic (Glucose) | 3-4 times higher than aerobic | |
| Menaquinone as % of Total Naphthoquinones | Escherichia coli | Anaerobic (Fumarate or DMSO as acceptor) | 94% | |
| Menaquinone-9 extracted from purified Nitrate Reductase (αβ dimer) | Escherichia coli | Anaerobic | 0.97 mol/mol of αβ dimer | |
| Total Naphthoquinone extracted from purified Nitrate Reductase (αβγ complex) | Escherichia coli | Anaerobic | >6:1 molar ratio to αβ dimer | |
| Redox Potentials | ||||
| Menaquinone (MK/MKH₂) | In vitro (aqueous solution vs. NHE) | pH 7.0 | -74 mV | |
| Menaquinone-8 (MK-8/MKH₂-8) | Halorhodospira halophila | pH 7.5 | -110 mV | |
| Enzyme Kinetics | ||||
| Km for DMSO (DMSO Reductase) | Escherichia coli HB101 | Anaerobic | 170 ± 60 µM |
Signaling Pathways and Regulatory Networks
The redox state of the menaquinone pool plays a significant role in regulating gene expression in response to changes in oxygen availability. This regulation is often mediated by sensor kinases that detect changes in the cellular redox state.
The ArcB/ArcA Two-Component System
In E. coli, the ArcB/ArcA two-component system is a global regulator of anaerobic gene expression. The sensor kinase ArcB is thought to be regulated by the redox state of the quinone pool. Under anaerobic conditions, the accumulation of reduced menaquinol (MKH₂) is believed to inhibit the kinase activity of ArcB, leading to the dephosphorylation of the response regulator ArcA. Dephosphorylated ArcA is inactive, resulting in the derepression of genes required for anaerobic respiration.
The Rex Regulator
In Gram-positive bacteria like Staphylococcus aureus, the redox-sensing repressor Rex controls the expression of genes involved in anaerobic metabolism. Rex activity is modulated by the intracellular NAD+/NADH ratio, which is indirectly influenced by the activity of the respiratory chain where menaquinone is a key component. When the NADH/NAD+ ratio is high, indicating a reduced intracellular environment typical of anaerobic conditions, NADH binds to Rex, leading to its dissociation from DNA and the derepression of genes for anaerobic respiration and fermentation.
Experimental Protocols
Protocol 1: Extraction and Quantification of Menaquinone-9 from Bacterial Cells
This protocol describes the extraction of menaquinones from bacterial cells and their quantification by high-performance liquid chromatography (HPLC).
Materials:
-
Bacterial cell pellet
-
Chloroform
-
Methanol
-
Deionized water
-
Menaquinone-9 standard
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Harvest bacterial cells by centrifugation and wash the pellet with deionized water.
-
Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v).
-
Agitate the mixture vigorously for 2 hours at room temperature to extract the lipids, including menaquinones.
-
Centrifuge the mixture to separate the phases. Collect the lower chloroform phase containing the lipids.
-
Wash the chloroform phase with a small volume of deionized water to remove any water-soluble contaminants.
-
Evaporate the chloroform extract to dryness under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume of ethanol.
-
Inject an aliquot of the reconstituted extract onto the HPLC system.
-
Separate the menaquinones using a C18 column with an isocratic mobile phase of methanol:isopropanol (3:1, v/v).
-
Detect the menaquinones by their UV absorbance at 248 nm.
-
Quantify the amount of MK-9 by comparing the peak area to a standard curve generated with a known concentration of MK-9 standard.
Protocol 2: Assay for Menaquinol-Dependent Fumarate Reductase Activity
This protocol measures the activity of fumarate reductase using a synthetic menaquinol analog as the electron donor.
Materials:
-
Isolated bacterial membranes containing fumarate reductase
-
Menaquinol-1 (or other suitable menaquinol analog)
-
Fumarate
-
Potassium phosphate buffer, pH 7.4
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of menaquinol-1 by reducing menadione (vitamin K3) with sodium borohydride.
-
Resuspend the isolated bacterial membranes in potassium phosphate buffer.
-
In a cuvette, combine the membrane suspension and fumarate.
-
Initiate the reaction by adding a small volume of the menaquinol-1 solution.
-
Monitor the oxidation of menaquinol-1 by the decrease in absorbance at 262 nm.
-
Calculate the rate of fumarate reductase activity from the initial linear rate of absorbance change, using the molar extinction coefficient for menaquinol-1.
Protocol 3: Assay for Menaquinol-Dependent Nitrate Reductase Activity
This protocol measures the activity of nitrate reductase by quantifying the production of nitrite.
Materials:
-
Isolated bacterial membranes containing nitrate reductase
-
Menaquinol-1 (or other suitable menaquinol analog)
-
Potassium nitrate
-
Potassium phosphate buffer, pH 7.0
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine (NED) solution
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of menaquinol-1 as described in Protocol 2.
-
Resuspend the isolated bacterial membranes in potassium phosphate buffer.
-
In a reaction tube, combine the membrane suspension and potassium nitrate.
-
Initiate the reaction by adding menaquinol-1.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the sulfanilamide solution, followed by the NED solution. This will form a colored azo dye with any nitrite produced.
-
Measure the absorbance of the colored solution at 540 nm.
-
Quantify the amount of nitrite produced by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Calculate the nitrate reductase activity as the rate of nitrite production.
Experimental Workflows
The study of menaquinone-9's role in anaerobic respiration typically involves a series of interconnected experimental procedures.
Conclusion
Menaquinone-9 is an indispensable component of anaerobic respiratory chains in a wide array of bacteria. Its unique redox properties and central role in electron transport make it a compelling target for the development of novel antimicrobial agents. A thorough understanding of its function, regulation, and interaction with respiratory enzymes, supported by robust quantitative data and detailed experimental protocols, is essential for advancing research in this field and for the rational design of new therapeutic strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted role of menaquinone-9 in bacterial physiology and pathogenesis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Vitamin K - Wikipedia [en.wikipedia.org]
- 3. Differential roles for menaquinone and demethylmenaquinone in anaerobic electron transport of E. coli and their fnr-independent expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in the redox state and composition of the quinone pool of Escherichia coli during aerobic batch-culture growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. All three quinone species play distinct roles in ensuring optimal growth under aerobic and fermentative conditions in E. coli K12 - PMC [pmc.ncbi.nlm.nih.gov]
Menaquinone-9 structure and chemical properties
An In-depth Examination of the Structure, Properties, and Biological Roles of a Key Vitamin K2 Analog for Researchers, Scientists, and Drug Development Professionals
Menaquinone-9 (MK-9), a vital member of the vitamin K2 family, plays a crucial role in various physiological processes, ranging from blood coagulation to bacterial bioenergetics. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and key biological signaling pathways of MK-9, supplemented with experimental methodologies for its study.
Chemical Structure and Properties
Menaquinone-9 is a lipid-soluble vitamin characterized by a 2-methyl-1,4-naphthoquinone ring and a side chain composed of nine isoprenoid units in an all-trans configuration.[1][2] This lipophilic side chain dictates its localization within cellular membranes and influences its biological activity.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]naphthalene-1,4-dione[1] |
| CAS Number | 523-39-7[3] |
| Synonyms | MK-9, Vitamin K2(45)[4] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅₆H₈₀O₂ |
| Molecular Weight | 785.23 g/mol |
| Appearance | Light yellow to yellow solid |
| Melting Point | 60-61 °C |
| Boiling Point | 807.6 ± 65.0 °C (Predicted) |
| Solubility | Soluble in Chloroform (100 mg/ml); Slightly soluble in Benzene, Ethyl Acetate |
| Stability | Light and temperature sensitive; Stable for ≥ 4 years at -20°C |
| UV Absorption (λmax) | 249, 270, 315 nm |
Biological Significance and Signaling Pathways
Menaquinone-9 is a crucial cofactor in essential enzymatic reactions in both eukaryotes and prokaryotes. Its primary functions are centered around the post-translational modification of proteins and as an electron carrier in bacterial respiratory chains.
The Vitamin K Cycle and Gamma-Glutamyl Carboxylation
In vertebrates, menaquinones, including MK-9, are essential cofactors for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational conversion of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in specific proteins, known as vitamin K-dependent proteins (VKDPs). This carboxylation is critical for the biological activity of VKDPs, enabling them to bind calcium ions, which is a prerequisite for their function. Prominent VKDPs include several blood coagulation factors (e.g., prothrombin) and proteins involved in bone metabolism and the prevention of vascular calcification.
The process, known as the vitamin K cycle, involves the oxidation of the reduced form of vitamin K (hydroquinone) to vitamin K epoxide by GGCX, which provides the energy for the carboxylation of glutamate. The resulting vitamin K epoxide is then recycled back to its active hydroquinone form by the enzyme vitamin K epoxide reductase (VKOR).
Figure 1: The Vitamin K Cycle involving Menaquinone-9.
Role in Bacterial Anaerobic Respiration
In many bacteria, particularly Gram-positive species and facultative anaerobes like Escherichia coli, menaquinones are integral components of the anaerobic electron transport chain. Menaquinone-9, in its reduced form (menaquinol-9), acts as a mobile electron carrier, shuttling electrons from dehydrogenases to terminal reductases. A notable example is its role in nitrate respiration, where it donates electrons to nitrate reductase, an enzyme that catalyzes the reduction of nitrate to nitrite. This process is crucial for energy generation under anaerobic conditions.
Figure 2: Role of Menaquinone-9 in the bacterial electron transport chain.
Experimental Protocols
Extraction of Menaquinones from Bacterial Cells
The analysis of menaquinones from bacterial cultures is a common practice in microbial taxonomy and physiology research. A widely used method, as described by Collins et al., involves the following steps. An alternative, faster lysozyme-chloroform-methanol (LCM) method has also been developed.
Collins Method Workflow
-
Cell Harvesting and Lysis: Bacterial cells are harvested and freeze-dried. The dried cells are then subjected to extraction with a chloroform/methanol mixture (2:1, v/v) with continuous stirring overnight.
-
Extraction: The cell debris is removed by filtration.
-
Drying: The extract is dried by evaporation under reduced pressure at a low temperature (35 °C).
-
Purification and Analysis: The crude menaquinone extract is then purified, typically by chromatography, and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC).
Figure 3: Workflow for the extraction of menaquinones from bacteria.
In Vivo Assay for Prothrombin Synthesis
The biological activity of vitamin K compounds, including MK-9, can be assessed by their ability to induce prothrombin synthesis in vitamin K-deficient animal models.
Protocol for Induction of Prothrombin Synthesis in Rats
-
Induction of Vitamin K Deficiency: Male rats are rendered vitamin K deficient through a specialized diet or by administration of a vitamin K antagonist like warfarin.
-
Administration of Menaquinone-9: A solution of MK-9 is administered to the vitamin K-deficient rats.
-
Blood Sampling: Blood samples are collected at specific time points after MK-9 administration.
-
Prothrombin Assay: Plasma is isolated, and the prothrombin concentration is determined using a two-stage assay or an immunoassay that can distinguish between carboxylated (active) and uncarboxylated (inactive) prothrombin. An increase in active prothrombin levels indicates the biological activity of the administered MK-9.
Conclusion
Menaquinone-9 is a multifaceted molecule with significant roles in both eukaryotic and prokaryotic biology. Its well-defined chemical structure and properties underpin its function as a vital cofactor in enzymatic reactions essential for life. A thorough understanding of its signaling pathways and the availability of robust experimental protocols are crucial for ongoing research and the development of novel therapeutic strategies targeting vitamin K-dependent processes.
References
Microbial Menaquinone-9: A Technical Guide to Natural Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone-9 (MK-9), a vital member of the vitamin K2 family, plays a crucial role in the electron transport chains of various microorganisms. Its significance extends to human health, with emerging research highlighting its potential benefits. This technical guide provides an in-depth exploration of the natural microbial sources of MK-9, detailing the biosynthetic pathways, quantitative production data, and comprehensive experimental protocols for its isolation and analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biotechnology, and drug development.
Microbial Sources of Menaquinone-9
A diverse range of microorganisms are known to synthesize Menaquinone-9. Key producers include bacteria from the genera Propionibacterium, Lactococcus, and various species within the phylum Actinobacteria, notably the genus Streptomyces.
Propionibacterium
Classical dairy propionibacteria, particularly Propionibacterium freudenreichii, are significant producers of menaquinones, primarily the tetrahydro-menaquinone-9 variant, MK-9(H4). These bacteria are instrumental in the ripening of Swiss-type cheeses, contributing to both flavor development and vitamin K2 content.
Lactococcus
Lactococcus lactis, a lactic acid bacterium extensively used in the dairy industry for the fermentation of cheese and buttermilk, is a known producer of a range of menaquinones, with MK-9 often being a major component.[1] The relative abundance of different menaquinone isoprenologs in L. lactis can be influenced by fermentation conditions.
Actinomycetes
The phylum Actinobacteria is a rich source of secondary metabolites, including menaquinones. Several genera within this phylum are known to produce MK-9 and its hydrogenated derivatives.
-
Streptomyces : This genus is renowned for its production of a vast array of bioactive compounds. Various Streptomyces species have been shown to produce complex mixtures of partially saturated menaquinones with nine isoprene units, with hexa- and octahydrogenated forms being predominant.[2] For instance, Streptomyces palmae has been identified to produce MK-9(H4), MK-9(H6), and MK-9(H2).[3]
-
Mycobacterium : Species within this genus are also known to synthesize dihydrogenated menaquinones with nine isoprene units [MK-9(H2)].[4]
-
Other Actinomycetes : Genera such as Actinomadura also contribute to the diversity of microbial MK-9 sources, producing hexahydrogenated forms of MK-9.[4]
Quantitative Production of Menaquinone-9
The following table summarizes the quantitative data available for Menaquinone-9 production in various microorganisms and fermented products. It is important to note that yields can vary significantly based on the strain, culture conditions, and analytical methods used.
| Microorganism/Product | Menaquinone Form | Concentration/Yield | Reference(s) |
| Lactococcus lactis | MK-9 | Dominating menaquinone species | |
| Total Menaquinones (MK-7 to MK-9) in fermented milk | ~700 nmol/L (~500 ng/g) | ||
| Swiss-type Cheeses (fermented with Propionibacterium) | MK-9(H4) | Varies with cheese type and ripening | |
| Streptomyces species | MK-9(H2), MK-9(H4), MK-9(H6), MK-9(H8) | Predominant forms in various species |
Biosynthesis of Menaquinone-9
The biosynthesis of menaquinones in bacteria is a well-conserved process that involves a series of enzymatic reactions encoded by the men gene cluster (menA through menG). The pathway initiates from chorismate, a key intermediate in the shikimate pathway.
The Menaquinone Biosynthetic Pathway
The synthesis of the menaquinone headgroup and its subsequent prenylation are outlined below:
-
Chorismate to Isochorismate: The pathway begins with the conversion of chorismate to isochorismate, catalyzed by isochorismate synthase (MenF) .
-
Formation of SEPHCHC: Isochorismate is then converted to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) by the action of SEPHCHC synthase (MenD) .
-
Synthesis of SHCHC: SEPHCHC dehydratase (MenH) catalyzes the elimination of the enolpyruvyl group to form 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).
-
Aromatization to OSB: The aromatization of SHCHC to o-succinylbenzoate (OSB) is carried out by OSB synthase (MenC) .
-
Activation of OSB: OSB-CoA synthase (MenE) activates OSB to its coenzyme A thioester, OSB-CoA.
-
Naphthoate Ring Formation: The cyclization of OSB-CoA to form the bicyclic 1,4-dihydroxy-2-naphthoate (DHNA) is catalyzed by DHNA-CoA synthase (MenB) .
-
Prenylation: The enzyme DHNA polyprenyltransferase (MenA) attaches the nonaprenyl side chain (a C45 isoprenoid) to DHNA, forming demethylmenaquinone-9 (DMK-9).
-
Methylation: The final step is the methylation of DMK-9 to yield Menaquinone-9 (MK-9), a reaction catalyzed by DMK methyltransferase (MenG) .
Regulatory Mechanisms
The menaquinone biosynthetic pathway is subject to regulation to maintain cellular homeostasis. In Mycobacterium tuberculosis, a feedback inhibition mechanism has been identified where the downstream metabolite 1,4-dihydroxy-2-naphthoate (DHNA) acts as a negative allosteric regulator of MenD, the first committed enzyme in the pathway. This represents a key control point in menaquinone biosynthesis.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of Menaquinone-9 from microbial cultures.
Extraction of Menaquinones from Bacterial Biomass
Protocol 1: Chloroform-Methanol Extraction
This is a widely used method for the extraction of lipids, including menaquinones.
-
Cell Harvesting: Centrifuge the microbial culture to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and re-centrifuge. The wet cell pellet can be used directly or after lyophilization.
-
Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (typically in a 2:1 v/v ratio).
-
Agitation: Stir or shake the suspension vigorously for an extended period (e.g., overnight) at room temperature to ensure complete extraction.
-
Phase Separation: Add water to the mixture to induce phase separation. The lower chloroform phase will contain the lipids, including menaquinones.
-
Collection: Carefully collect the lower chloroform phase.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude lipid extract.
-
Storage: Store the dried extract at -20°C or lower under an inert atmosphere to prevent degradation.
Purification of Menaquinone-9
The crude extract can be further purified using chromatographic techniques.
Protocol 2: Solid-Phase Extraction (SPE)
-
Column Conditioning: Condition a silica-based SPE cartridge with a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve the crude extract in a small volume of the conditioning solvent and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent to remove non-polar impurities.
-
Elution: Elute the menaquinones using a solvent of intermediate polarity (e.g., a mixture of n-hexane and diethyl ether).
-
Drying and Storage: Evaporate the solvent from the collected fraction and store the purified extract as described above.
Quantification of Menaquinone-9 by HPLC
High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of menaquinones.
Protocol 3: Reversed-Phase HPLC with UV or Fluorescence Detection
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column, a UV or fluorescence detector, and an autosampler.
-
Mobile Phase: A typical mobile phase consists of a mixture of organic solvents such as methanol, ethanol, isopropanol, and/or acetonitrile, often in an isocratic or gradient elution mode.
-
Standard Preparation: Prepare a series of standard solutions of authentic Menaquinone-9 of known concentrations in a suitable solvent (e.g., ethanol).
-
Sample Preparation: Dissolve the purified extract in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
UV Detection: Monitor the absorbance at approximately 248 nm or 270 nm.
-
Fluorescence Detection: For enhanced sensitivity, post-column reduction of menaquinones to menaquinols can be performed using a zinc catalyst, followed by fluorescence detection (Excitation: ~240 nm, Emission: ~430 nm).
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the MK-9 standards against their respective concentrations.
-
Identify the MK-9 peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of MK-9 in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Menaquinone-9 Biosynthetic Pathway
Caption: The biosynthetic pathway of Menaquinone-9 from chorismate.
Experimental Workflow for MK-9 Analysis
Caption: A general workflow for the analysis of Menaquinone-9 from microbial sources.
Regulatory Feedback Loop in MK Biosynthesis
Caption: Allosteric feedback inhibition of MenD by DHNA in Menaquinone biosynthesis.
References
- 1. Frontiers | Engineering Lactococcus lactis for Increased Vitamin K2 Production [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Streptomyces palmae sp. nov., isolated from oil palm (Elaeis guineensis) rhizosphere soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Menaquinone composition in the classification and identification of aerobic actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Regulation of Menaquinone-9 Synthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Menaquinone-9 (MK-9), a vital component of the electron transport chain in many bacteria, plays a critical role in cellular respiration and anaerobic metabolism. The biosynthesis of MK-9 is a complex, multi-step process that is tightly regulated at both the genetic and enzymatic levels to meet the metabolic demands of the cell. This technical guide provides an in-depth overview of the genetic and enzymatic machinery responsible for MK-9 synthesis, with a primary focus on the model organism Escherichia coli and the pathogen Mycobacterium tuberculosis. We will explore the core biosynthetic pathway, the enzymes involved, their kinetic properties, and the intricate regulatory networks that govern their expression and activity. Detailed experimental protocols for key enzymatic assays and visualizations of the regulatory pathways are provided to facilitate further research and drug development efforts targeting this essential metabolic pathway.
The Menaquinone-9 Biosynthesis Pathway
The synthesis of menaquinone initiates from the central metabolite chorismate, a key branch point in the shikimate pathway.[1][2] The pathway involves a series of enzymatic reactions that can be broadly divided into three stages: 1) formation of the bicyclic naphthoate ring, 2) synthesis of the nonaprenyl side chain, and 3) prenylation and methylation to form the final MK-9 molecule. In E. coli, the majority of the genes encoding the enzymes for the naphthoate ring formation are clustered in the men operon.[3][4]
The core biosynthetic pathway is illustrated below:
Figure 1: The Menaquinone-9 biosynthetic pathway in E. coli.
Genes and Enzymes of Menaquinone-9 Synthesis
The enzymes responsible for the conversion of chorismate to MK-9 are encoded by the men genes. In E. coli, these genes are primarily organized in an operon located at approximately 51 minutes on the chromosome.[5] The final methylation step is catalyzed by an enzyme also involved in ubiquinone biosynthesis, encoded by the ubiE gene, which is sometimes referred to as menG.
Table 1: Genes and Enzymes in the Menaquinone-9 Biosynthesis Pathway of E. coli
| Gene | Enzyme Name | EC Number | Function |
| menF | Isochorismate synthase | 5.4.4.2 | Catalyzes the conversion of chorismate to isochorismate. |
| menD | 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) synthase | 2.2.1.9 | Catalyzes the condensation of isochorismate and α-ketoglutarate to form SEPHCHC. |
| menH | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) synthase | 3.1.1.- | Catalyzes the conversion of SEPHCHC to SHCHC. |
| menC | o-succinylbenzoate (OSB) synthase | 4.2.1.113 | Catalyzes the aromatization of SHCHC to OSB. |
| menE | o-succinylbenzoate-CoA ligase | 6.2.1.26 | Activates OSB by ligating it to Coenzyme A. |
| menB | 1,4-dihydroxy-2-naphthoate (DHNA) synthase | 4.1.3.36 | Catalyzes the cyclization of OSB-CoA to form DHNA. |
| menA | DHNA-octaprenyltransferase | 2.5.1.74 | Attaches the octaprenyl side chain to DHNA to form demethylmenaquinone. |
| ubiE/menG | Demethylmenaquinone methyltransferase | 2.1.1.163 | Catalyzes the final methylation of demethylmenaquinone to menaquinone. |
Quantitative Data: Enzyme Kinetics and Metabolite Levels
The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the intracellular concentrations of its intermediates. While comprehensive kinetic data for all enzymes in the pathway are not available, studies on key enzymes provide insights into their catalytic efficiencies.
Table 2: Kinetic Parameters of Key Menaquinone Biosynthesis Enzymes in E. coli
| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Conditions | Reference(s) |
| MenD | Isochorismate | 1.3 ± 0.2 | 1.8 ± 0.1 | 1.4 x 10⁶ | pH 7.5, 30°C | |
| α-ketoglutarate | 33 ± 4 | 1.8 ± 0.1 | 5.5 x 10⁴ | pH 7.5, 30°C | ||
| MenA | Farnesyl diphosphate | 2.5 ± 0.5 | N/A | N/A | pH 8.0, 37°C | |
| DHNA | 15 ± 3 | N/A | N/A | pH 8.0, 37°C |
N/A: Not available in the cited literature.
The intracellular concentrations of menaquinone and its precursor, demethylmenaquinone, are tightly regulated in response to environmental conditions.
Table 3: Menaquinone and Demethylmenaquinone Levels in E. coli
| Condition | Menaquinone-8 (nmol/g dry weight) | Demethylmenaquinone-8 (nmol/g dry weight) | Reference(s) |
| Aerobic Growth | Low levels | ~10-fold higher than MK-8 | |
| Anaerobic Growth | Increased levels | Very low levels |
Genetic Regulation of Menaquinone-9 Synthesis
The synthesis of menaquinone is primarily regulated at the transcriptional level in response to the availability of oxygen. In facultative anaerobes like E. coli, menaquinone is the predominant quinone used for anaerobic respiration, while ubiquinone is utilized during aerobic respiration. This differential requirement is reflected in the regulation of the men genes.
Regulation by FNR and ArcA
The expression of the men operon is under the control of two major global transcription regulators that respond to oxygen availability: FNR (Fumarate and Nitrate Reductase regulator) and ArcA (Aerobic Respiration Control).
-
FNR: FNR is a transcriptional activator that is active under anaerobic conditions. It contains an oxygen-labile [4Fe-4S] cluster that is essential for its DNA binding activity. In the absence of oxygen, the [4Fe-4S] cluster is intact, allowing FNR to dimerize and bind to specific DNA sequences (FNR boxes) in the promoter regions of its target genes, thereby activating their transcription. The men operon promoter region contains a putative FNR binding site, suggesting direct activation by FNR under anaerobic conditions.
-
ArcA: ArcA is the response regulator of the ArcB/ArcA two-component system, which indirectly senses the presence of oxygen through the redox state of the quinone pool. Under aerobic conditions, the sensor kinase ArcB is inactive. Under anaerobic conditions, the accumulation of reduced quinols activates ArcB's autophosphorylation activity. Phosphorylated ArcB then transfers the phosphoryl group to ArcA. Phosphorylated ArcA acts as a transcriptional repressor for many genes involved in aerobic respiration and an activator for some genes required for anaerobic metabolism. ArcA has been shown to repress the expression of some men genes under microaerobic conditions.
The interplay between FNR and ArcA allows for a fine-tuned response to varying oxygen levels, ensuring that menaquinone is synthesized when needed for anaerobic respiration.
Figure 2: Regulation of the men operon by FNR and ArcA.
Allosteric Regulation of MenD
In addition to transcriptional control, the menaquinone biosynthetic pathway is also subject to feedback regulation at the enzymatic level. In Mycobacterium tuberculosis and Staphylococcus aureus, the first committed enzyme of the pathway, MenD, is allosterically inhibited by the downstream metabolite 1,4-dihydroxy-2-naphthoic acid (DHNA). This feedback inhibition provides a rapid mechanism to control the flux through the pathway in response to the accumulation of a key intermediate. DHNA binds to a site on MenD that is distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.
Figure 3: Allosteric feedback inhibition of MenD by DHNA.
Experimental Protocols
Assay for Isochorismate Synthase (MenF) Activity
This protocol is adapted from established methods for measuring isochorismate synthase activity by detecting the formation of salicylic acid upon heating of the reaction product.
Materials:
-
Purified MenF enzyme
-
Chorismic acid solution (10 mM)
-
Reaction buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Stopping solution: 1 M HCl
-
Ethyl acetate
-
Spectrofluorometer
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining 50 µL of 2x reaction buffer, the desired amount of MenF enzyme, and sterile water to a final volume of 90 µL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM chorismic acid.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
To convert isochorismate to salicylate, heat the mixture at 65°C for 30 minutes.
-
Extract the salicylate by adding 200 µL of ethyl acetate and vortexing vigorously.
-
Centrifuge at high speed for 5 minutes to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.
-
Resuspend the dried salicylate in a known volume of buffer (e.g., 100 µL of 50 mM Tris-HCl, pH 7.5).
-
Measure the fluorescence of the salicylate using a spectrofluorometer with an excitation wavelength of 305 nm and an emission wavelength of 425 nm.
-
Quantify the amount of salicylate produced by comparing the fluorescence to a standard curve of known salicylate concentrations.
Assay for DHNA-octaprenyltransferase (MenA) Activity
This protocol is based on the method described by Suvarna et al. (1998) for measuring the incorporation of a radiolabeled prenyl donor into DHNA.
Materials:
-
Membrane preparation containing MenA
-
[³H]-Farnesyl pyrophosphate (FPP) or other radiolabeled prenyl pyrophosphate
-
1,4-dihydroxy-2-naphthoic acid (DHNA) solution (10 mM in ethanol/diethyl ether 2:1)
-
Reaction buffer: 0.1 M Tris-HCl, pH 8.0, 10 mM MgSO₄, 10 mM dithiothreitol (DTT), 0.4% Triton X-100
-
Stopping solution: 0.1 M acetic acid in methanol
-
Hexane
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture in a glass tube by combining the reaction buffer, membrane preparation (e.g., 0.2-0.25 mg of protein), and [³H]-FPP to a final volume of 0.49 mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM DHNA solution.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 0.5 mL of the stopping solution.
-
Extract the lipid-soluble product by adding 4 mL of hexane and vortexing vigorously.
-
Centrifuge briefly to separate the phases.
-
Transfer a known volume of the upper hexane layer to a scintillation vial.
-
Evaporate the hexane and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [³H]-FPP.
Electrophoretic Mobility Shift Assay (EMSA) for FNR-DNA Binding
This protocol provides a general framework for assessing the binding of FNR to a putative DNA binding site in the promoter region of a men gene.
Materials:
-
Purified active FNR protein (reconstituted with [4Fe-4S] cluster under anaerobic conditions)
-
DNA probe containing the putative FNR binding site, labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye)
-
Unlabeled specific competitor DNA (same sequence as the probe)
-
Unlabeled non-specific competitor DNA (e.g., poly(dI-dC))
-
Binding buffer: e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol
-
Native polyacrylamide gel (e.g., 6%) in TBE buffer
-
Loading dye (non-denaturing)
-
Apparatus for gel electrophoresis and imaging system compatible with the DNA label
Procedure:
-
Binding Reaction (perform in an anaerobic chamber): a. In a microcentrifuge tube, combine the binding buffer, non-specific competitor DNA, and purified FNR protein. b. In a separate set of control tubes, add an excess of unlabeled specific competitor DNA or no FNR protein. c. Incubate at room temperature for 10-15 minutes to allow for non-specific binding to be blocked. d. Add the labeled DNA probe to each reaction tube. e. Incubate at room temperature for an additional 20-30 minutes to allow for FNR-DNA complex formation.
-
Electrophoresis: a. Add loading dye to each reaction. b. Carefully load the samples onto the native polyacrylamide gel. c. Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or with a cooling system until the dye front has migrated an appropriate distance.
-
Detection: a. Transfer the DNA from the gel to a nylon membrane (for biotin-labeled probes) or directly image the gel (for fluorescently labeled probes). b. For biotin-labeled probes, follow the manufacturer's instructions for detection using a streptavidin-HRP conjugate and a chemiluminescent substrate. c. Image the membrane or gel using an appropriate imaging system.
A "shifted" band, which migrates slower than the free probe, indicates the formation of an FNR-DNA complex. The intensity of this shifted band should be reduced in the presence of the specific competitor DNA but not the non-specific competitor.
Conclusion and Future Directions
The genetic regulation of menaquinone-9 synthesis is a highly coordinated process that is essential for the survival of many bacterial species, particularly under anaerobic conditions. The men pathway represents a promising target for the development of novel antimicrobial agents, as it is essential for many pathogens and is absent in humans. A thorough understanding of the enzymes involved, their kinetic properties, and the regulatory networks that control their expression is crucial for the rational design of inhibitors.
Future research should focus on obtaining a complete set of kinetic parameters for all the enzymes in the pathway to enable more accurate metabolic modeling. Further elucidation of the signaling pathways that modulate the activity of FNR and ArcA in response to various environmental cues will provide a more comprehensive picture of menaquinone regulation. Additionally, the structural characterization of the Men enzymes, particularly the membrane-bound MenA, will be invaluable for structure-based drug design. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in this exciting and important field.
References
- 1. o-Succinylbenzoate: coenzyme A ligase, an enzyme involved in menaquinone (vitamin K2) biosynthesis, displays broad specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. All Three Endogenous Quinone Species of Escherichia coli Are Involved in Controlling the Activity of the Aerobic/Anaerobic Response Regulator ArcA - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the menA Gene in Menaquinone-9 Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Menaquinone (MK), or vitamin K2, is a crucial lipid-soluble molecule essential for the electron transport chain in many bacteria, particularly under anaerobic conditions.[1][2] The biosynthetic pathway for menaquinone is a vital metabolic process, making its constituent enzymes attractive targets for the development of novel antimicrobial agents, as this pathway is absent in humans.[2][3] This guide provides an in-depth examination of the menA gene and its protein product, MenA, a pivotal enzyme in the synthesis of menaquinones, including Menaquinone-9 (MK-9).
The menA Gene and the MenA Enzyme
The menA gene encodes the enzyme 1,4-dihydroxy-2-naphthoate (DHNA) polyprenyltransferase.[4] This enzyme is a key player in determining the efficiency of the menaquinone synthesis pathway. MenA belongs to the UbiA family of prenyltransferases and is an integral membrane protein. In the context of Menaquinone-9 biosynthesis, MenA functions as a DHNA nonaprenyltransferase, attaching a 45-carbon isoprenoid side chain to the naphthoquinone ring.
The Menaquinone Biosynthetic Pathway and the Function of MenA
Menaquinone biosynthesis is a multi-step process that begins with chorismate, a key intermediate from the shikimate pathway. The initial series of reactions, catalyzed by the MenF, MenD, MenH, MenC, MenE, and MenB enzymes, are carried out by soluble, cytosolic proteins and result in the formation of 1,4-dihydroxy-2-naphthoic acid (DHNA).
The reaction catalyzed by MenA represents a critical transition in the pathway, linking the soluble DHNA precursor to the membrane. MenA transfers a polyprenyl group from a polyprenyl pyrophosphate donor to DHNA, which is accompanied by decarboxylation. This reaction forms the membrane-bound intermediate, demethylmenaquinone (DMK). The final step is the methylation of the DMK naphthoquinone ring by the enzyme MenG (also known as UbiE), which yields the final menaquinone product.
The overall pathway leading to Menaquinone-9 (MK-9) is depicted below.
Biochemical Properties and Kinetics of MenA
The MenA enzyme from Mycobacterium tuberculosis has been characterized, providing valuable quantitative data. It is a membrane-associated protein with approximately 90% of its activity found in the membrane-enriched fraction. The enzyme's function is absolutely dependent on a divalent cation, with Mg²⁺ being the most effective. While MenA has not been purified to homogeneity due to its nature as an integral membrane protein, studies using membrane preparations have elucidated key kinetic parameters.
| Parameter | Value | Organism / Conditions | Reference |
| Apparent Km (DHNA) | 8.2 µM | Mycobacterium tuberculosis H37Rv membrane prep | |
| Apparent Km (FPP)* | 4.3 µM | Mycobacterium tuberculosis H37Rv membrane prep | |
| Optimal pH | 8.5 (active over a wide range) | Mycobacterium tuberculosis H37Rv membrane prep | |
| Cofactor Requirement | Mg²⁺ (absolute dependency) | Mycobacterium tuberculosis H37Rv membrane prep |
*Farnesyl diphosphate (FPP) was used as the isoprenyl diphosphate substrate in this study.
Structurally, MenA shares sequence similarity with the UbiA enzyme involved in ubiquinone biosynthesis. Analysis of MenA from Bacillus subtilis has identified indispensable aspartate-rich motifs (D⁷⁸XXXXXD⁸⁴ and D²⁰⁸XXXD²¹²) that are critical for maintaining its catalytic activity.
Experimental Protocols
This protocol is adapted from methods used to characterize MenA from Mycobacterium tuberculosis and Escherichia coli. It measures the incorporation of a radiolabeled prenyl group into a lipid-soluble product.
1. Preparation of Membrane Fraction:
-
Grow bacterial cells (e.g., E. coli expressing the target menA gene) to the mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend the cell pellet in buffer containing protease inhibitors and lysozyme.
-
Lyse cells using sonication or a French press.
-
Remove unbroken cells and debris by low-speed centrifugation (e.g., 10,000 x g for 20 min).
-
Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Wash the membrane pellet with buffer and resuspend in a small volume. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Enzymatic Reaction:
-
Prepare a reaction mixture in a microfuge tube containing:
- Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
- 10 mM MgCl₂
- 100 µM 1,4-dihydroxy-2-naphthoic acid (DHNA)
- Membrane protein preparation (e.g., 50-100 µg)
- Radiolabeled substrate, e.g., 5 µM [1-³H]farnesyl pyrophosphate ([³H]FPP)
-
Initiate the reaction by adding the membrane preparation.
-
Incubate at 37°C for 30-60 minutes.
3. Product Extraction and Quantification:
-
Stop the reaction by adding methanol.
-
Extract the lipid-soluble products by adding an organic solvent (e.g., n-hexane or chloroform). Vortex vigorously and centrifuge to separate the phases.
-
Transfer the organic (upper) phase containing the radiolabeled demethylmenaquinone product to a scintillation vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Add scintillation cocktail and quantify the incorporated radioactivity using a liquid scintillation counter.
This protocol is used to confirm the function of the menA gene in vivo by analyzing the quinone content of bacterial cells.
1. Lipid Extraction:
-
Harvest a bacterial cell pellet from a known volume of culture.
-
Perform a total lipid extraction using a modified Bligh-Dyer method. This typically involves a one-phase extraction with a chloroform:methanol:water mixture, followed by the addition of more chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
2. Sample Preparation:
-
Dry the lipid extract under nitrogen.
-
Resuspend the dried lipids in a suitable solvent for chromatography (e.g., acetone or ethanol).
3. HPLC Analysis:
-
Inject the sample onto a reverse-phase HPLC system equipped with a C18 column.
-
Use an isocratic mobile phase, for example, a mixture of ethanol and methanol, to separate the different quinone species.
-
Detect the eluting quinones using a UV detector (at ~248-270 nm) or a fluorescence detector.
-
Identify and quantify demethylmenaquinone and menaquinone peaks by comparing their retention times and spectra to authentic standards. Complementation of a menA mutant with a functional menA gene will show restoration of menaquinone biosynthesis.
MenA as a Target for Drug Development
The menaquinone biosynthetic pathway is an excellent target for antimicrobial drug development because it is essential for many pathogenic bacteria but is not present in humans. MenA, in particular, is a promising target due to its critical role in the pathway and its membrane location.
Inhibition of MenA disrupts the electron transport chain, leading to bactericidal effects against both replicating and non-replicating bacteria, including drug-resistant strains of Mycobacterium tuberculosis. The compound Ro 48-8071 has been identified as an inhibitor of M. tuberculosis MenA. Kinetic studies revealed that it acts as a competitive inhibitor with respect to the isoprenyl diphosphate substrate and a non-competitive inhibitor with respect to DHNA. This suggests that inhibitors can be designed to specifically target the prenyl-binding site of the enzyme, providing a clear strategy for the development of novel anti-tuberculosis drugs.
References
- 1. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12950E [pubs.rsc.org]
- 3. MenA Is a Promising Drug Target for Developing Novel Lead Molecules to Combat Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menaquinone (vitamin K2) biosynthesis: localization and characterization of the menA gene from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Menaquinone-9 in Human Plasma by HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Menaquinone-9 (MK-9), a long-chain subtype of vitamin K2, in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for clinical research, nutritional studies, and drug development applications requiring accurate measurement of MK-9 levels in a complex biological matrix.
Introduction
Vitamin K2, a family of compounds known as menaquinones (MK-n), plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.[1][2] Menaquinones are characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length isoprenoid side chain.[3] Menaquinone-9 (MK-9), with its nine isoprene units, is one of the long-chain menaquinones found in certain fermented foods and synthesized by gut bacteria.[3]
The analysis of long-chain menaquinones like MK-9 in plasma is challenging due to their high lipophilicity and typically low endogenous concentrations.[4] HPLC-MS/MS offers the necessary selectivity and sensitivity for accurate quantification in complex biological matrices. This application note provides a detailed protocol for the extraction and quantification of MK-9 in human plasma, intended for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
Menaquinone-9 (analytical standard)
-
Menaquinone-4-d7 (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, isopropanol, and n-hexane
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K2EDTA)
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of MK-9 in ethanol. Prepare a 1 mg/mL stock solution of the internal standard (Menaquinone-4-d7) in ethanol.
-
Working Standards: Serially dilute the MK-9 stock solution with methanol to prepare working standards for the calibration curve and quality control (QC) samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standards to create a calibration curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, and 20 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard working solution.
-
Add 600 µL of ethanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Add 1.5 mL of n-hexane and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic (n-hexane) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Methanol:Water with 0.1% formic acid).
-
Transfer to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
HPLC System: A standard HPLC system capable of binary gradient elution. Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid and 5mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 85% B (0-1 min), 85-100% B (1-5 min), 100% B (5-8 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Positive ESI or APCI |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for MK-9 and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Menaquinone-9 | 808.6 [M+Na]+ | 187.1 | 35 |
| Menaquinone-4-d7 (IS) | 452.3 [M+H]+ | 187.1 | 30 |
Note: The precursor ion for MK-9 is proposed as the sodium adduct [M+Na]+ based on common observations for long-chain menaquinones. The product ion corresponds to the characteristic naphthoquinone fragment. These values should be optimized for the specific instrument used.
Data Presentation
Table 4: Method Validation Summary (Example Data)
| Parameter | Result |
| Linearity Range | 0.1 - 20 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Conclusion
The HPLC-MS/MS method described provides a selective, sensitive, and reliable approach for the quantification of Menaquinone-9 in human plasma. The sample preparation is straightforward, and the chromatographic run time is short, allowing for a high throughput of samples. This method is well-suited for clinical and research settings where accurate measurement of MK-9 is required.
References
- 1. Synthesis and Characterization of Partially and Fully Saturated Menaquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. Human Metabolome Database: Showing metabocard for Menaquinone-9 (HMDB0254437) [hmdb.ca]
- 4. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Menaquinone-9 from Bacterial Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone-9 (MK-9), a form of Vitamin K2, is a vital component of the electron transport chain in many bacterial species.[1][2] Its role in cellular respiration and its potential as a biomarker make its extraction and quantification critical for various research and development applications, including bacterial physiology studies and as a target for novel antimicrobial drug development.[1] These application notes provide detailed protocols for the extraction of MK-9 from bacterial cell cultures, summarize quantitative data, and illustrate relevant biological pathways and experimental workflows.
Menaquinones are synthesized by a variety of bacteria, including species of Lactococcus, Escherichia, Actinomycetes, and Flavobacterium.[3][4] The protocols outlined below are applicable to a range of bacterial sources and can be adapted based on the specific characteristics of the microorganism and the downstream application.
Data Presentation: Menaquinone-9 Extraction and Quantification
The efficiency of Menaquinone-9 extraction is highly dependent on the bacterial species, the chosen solvent system, and the extraction methodology. The following tables summarize quantitative data from various studies to provide a comparative overview of expected yields.
Table 1: Comparison of Menaquinone Extraction Methods and Yields
| Bacterial Species | Extraction Method | Solvents | Key Findings | Reference |
| Actinomycetes | Lysozyme-Chloroform-Methanol (LCM) | Lysozyme, Chloroform, Methanol | The LCM method using wet cells showed higher concentrations of menaquinones compared to the traditional Collins method which uses freeze-dried cells. | |
| Lactococcus lactis | "Green Solvent" Extraction | Ethanol | Optimized conditions (75 °C, 36.8 min) yielded significant amounts of menaquinone-7 and -8 from wet biomass. | |
| Flavobacterium meningosepticum | Organic Solvent Extraction | Methanol | Three successive 20-minute extractions with methanol yielded a maximum extraction of 99.1%. | |
| Escherichia coli | Chloroform-Methanol Extraction | Chloroform, Methanol | Menaquinone-9 was successfully extracted from purified nitrate reductase. |
Table 2: Menaquinone Content in Various Bacterial Species
| Bacterial Species | Major Menaquinone Forms | Concentration | Growth Conditions | Reference |
| Lactococcus lactis subsp. cremoris | MK-9, MK-8, MK-7 | 534 nmol/g (lyophilized cells) | Rogosa medium, 30°C, 48h | |
| Propionibacteria (in cheese) | Tetrahydromenaquinone-9 [MK-9(4H)] | 200 to 650 ng/g (in cheese) | Cheese fermentation |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and purification of Menaquinone-9 from bacterial cell cultures.
Protocol 1: General Menaquinone Extraction using Chloroform-Methanol
This is a widely used method for the extraction of lipids, including menaquinones, from bacterial cells.
Materials:
-
Bacterial cell pellet
-
Chloroform
-
Methanol
-
10 mM Tris-HCl buffer (pH 7.4)
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet twice with 10 mM Tris-HCl buffer (pH 7.4) to remove any residual media components.
-
Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v). For every 1 gram of wet cell mass, use 20 mL of the solvent mixture.
-
Agitation: Vigorously shake or stir the suspension overnight at a low temperature (e.g., 4°C).
-
Phase Separation: Centrifuge the mixture to separate the cell debris from the solvent extract.
-
Collection: Carefully collect the supernatant (the chloroform-methanol phase containing the menaquinones).
-
Drying: Evaporate the solvent from the collected supernatant using a rotary evaporator or vacuum concentrator at a low temperature (e.g., 35°C).
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., ethanol or mobile phase) for downstream analysis such as HPLC.
Protocol 2: Enhanced Extraction using Lysozyme-Chloroform-Methanol (LCM) for Gram-Positive Bacteria
This method is particularly effective for bacteria with thick cell walls, such as Actinomycetes, as it incorporates an enzymatic digestion step to improve cell lysis and menaquinone release.
Materials:
-
Wet bacterial cell mass (0.7–1.0 g)
-
10 mM Tris-HCl buffer (pH 7.4)
-
Lysozyme
-
Methanol or Ethanol
-
Chloroform
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Cell Washing: Wash the wet cell mass twice with 20 mL of 10 mM Tris-HCl buffer (pH 7.4).
-
Enzymatic Lysis: Resuspend the cells in 50 mL of 10 mM Tris-HCl buffer (pH 7.4) containing 50 mg of lysozyme. Incubate for a designated period (e.g., 30-60 minutes) to allow for cell wall degradation.
-
Dehydration: Wash the lysozyme-treated cells with 5 mL of methanol or ethanol to remove water, which can reduce extraction efficiency.
-
Solvent Extraction: Add 10 mL of a chloroform/methanol (2:1 v/v) mixture to the cell pellet and shake vigorously for 1 minute.
-
Collection and Drying: Collect the solvent extract and dry it using a rotary evaporator at 35°C.
Protocol 3: Purification of Menaquinone-9
Following extraction, the crude extract often contains a mixture of lipids and other cellular components. Further purification is necessary to isolate MK-9.
Materials:
-
Crude menaquinone extract
-
Silica gel for column chromatography
-
Hexane
-
Diethyl ether
-
Reverse-phase C18 column for HPLC
Procedure:
-
Adsorption Chromatography:
-
Dissolve the crude extract in a minimal amount of hexane.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.
-
Wash the column with hexane to remove non-polar impurities.
-
Elute the menaquinones using a gradient of diethyl ether in hexane.
-
-
Gel Permeation Chromatography:
-
This technique can be used to separate menaquinones based on their size.
-
-
Reverse-Phase HPLC:
-
For final purification and quantification, use a reverse-phase C18 column.
-
A common mobile phase is a mixture of 2-propanol and n-hexane or a gradient of methanol and ethanol.
-
Monitor the elution at a wavelength of 248 nm or 270 nm.
-
Mandatory Visualizations
Menaquinone-9 Biosynthesis and Role in Electron Transport Chain
Menaquinones are integral to the bacterial electron transport chain, where they function as electron carriers. The biosynthesis of menaquinones involves the shikimate pathway for the formation of the naphthoquinone ring and the MEP/DOXP pathway for the synthesis of the isoprenoid side chain.
Caption: Biosynthesis of Menaquinone-9 and its role in the bacterial electron transport chain.
Experimental Workflow for Menaquinone-9 Extraction and Purification
The following diagram illustrates the general workflow for the extraction and purification of Menaquinone-9 from bacterial cultures.
Caption: General experimental workflow for the extraction and purification of Menaquinone-9.
References
Application Note and Protocol: Solid-Phase Extraction of Menaquinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinones (MK-n), also known as vitamin K2, are a class of fat-soluble vitamins essential for various physiological processes, including blood coagulation and bone metabolism[1]. Accurate quantification of menaquinones in biological matrices is crucial for clinical diagnostics, nutritional studies, and pharmaceutical research. Solid-phase extraction (SPE) is a robust and efficient sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction (LLE) by providing cleaner extracts, higher analyte recovery, and reduced solvent consumption[2]. This application note provides a detailed protocol for the solid-phase extraction of menaquinones from biological samples, followed by analysis using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).
Experimental Protocols
This protocol outlines a general procedure for the solid-phase extraction of menaquinones from serum or plasma. It is a composite method synthesized from several published procedures and may require optimization for specific applications and matrices.[2][3][4]
Materials:
-
SPE Cartridges: Polymeric reversed-phase (RP) or silica-based cartridges.
-
Internal Standard (IS): A vitamin K analog not present in the sample (e.g., a deuterated form or a menaquinone with a different side-chain length).
-
Reagents: Methanol, ethanol, n-hexane, isopropanol, acetonitrile, water (HPLC grade).
-
Equipment: Centrifuge, vacuum manifold for SPE, sample concentrator (e.g., nitrogen evaporator).
Protocol 1: Sample Pretreatment
-
Sample Collection: Collect blood samples and separate serum or plasma. Protect samples from light to prevent degradation of menaquinones.
-
Internal Standard Spiking: To a 1 mL aliquot of serum or plasma, add the internal standard.
-
Deproteinization: Add 2 mL of cold ethanol to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for SPE.
Protocol 2: Solid-Phase Extraction (SPE)
The following steps are performed using an SPE cartridge mounted on a vacuum manifold.
-
Column Conditioning:
-
Wash the SPE cartridge with 3 mL of n-hexane.
-
Wash the cartridge with 3 mL of the elution solvent (e.g., n-hexane:isopropanol, 98:2 v/v).
-
Equilibrate the cartridge with 3 mL of the loading solvent (e.g., ethanol or methanol). Ensure the sorbent bed does not run dry.
-
-
Sample Loading:
-
Load the entire supernatant from the sample pretreatment step onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a wash solvent (e.g., 40% methanol in water) to remove polar interferences.
-
Apply vacuum to dry the sorbent bed completely.
-
-
Elution:
-
Elute the retained menaquinones with 3 mL of an appropriate elution solvent (e.g., n-hexane:isopropanol, 98:2 v/v).
-
Collect the eluate in a clean collection tube.
-
Protocol 3: Sample Concentration and Reconstitution
-
Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for the HPLC or LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the analytical instrument.
Quantitative Data Summary
The following table summarizes quantitative data for menaquinone analysis from various studies. Methodologies and matrices may vary.
| Menaquinone | Matrix | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| MK-4 | Serum | HPLC-Fluorescence | >85 | 0.04 ng/mL | - | |
| MK-7 | Serum | HPLC-Fluorescence | >85 | 0.03 ng/mL | - | |
| Vitamin K1 | Plasma | HPLC-Fluorescence | ~76 | - | - | |
| Vitamin K1 | Serum | Online SPE-LC-MS/MS | - | - | 0.05 nmol/L | |
| MK-4 to MK-13 | Baby Food & Feces | LC-APCI-MS | 76.5 - 94.7 | - | - | |
| MK-7 | Fermentation Medium | HPLC | 97.2 (after resin purification) | - | - |
LOD: Limit of Detection, LOQ: Limit of Quantification
Experimental Workflow Diagram
Caption: Workflow for menaquinone extraction and analysis.
Conclusion
This application note provides a comprehensive protocol for the solid-phase extraction of menaquinones from biological matrices. The described SPE method, coupled with sensitive analytical techniques like HPLC or LC-MS/MS, enables accurate and reliable quantification of these vital compounds. The presented workflow and data serve as a valuable resource for researchers and professionals in the fields of clinical chemistry, nutrition, and drug development. Optimization of the protocol for specific sample types and analytical instrumentation is recommended to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of vitamin K1 in plasma by solid phase extraction and HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracing the Metabolic Fate of Deuterium-Labeled Menaquinone-9 (MK-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone-9 (MK-9), a subtype of vitamin K2, is primarily synthesized by bacteria and is present in the human diet through fermented foods and animal products. Understanding the metabolic fate of MK-9 is crucial for elucidating its physiological roles, particularly its contribution to the tissue-specific pools of other menaquinones, such as menaquinone-4 (MK-4). Stable isotope labeling is a powerful technique for tracing the absorption, distribution, metabolism, and excretion (ADME) of nutrients and drugs. The use of deuterium-labeled MK-9 (d-MK-9) allows for the precise differentiation of the administered compound and its metabolites from the endogenous, unlabeled pool. This document provides detailed application notes and protocols for conducting metabolic studies using deuterium-labeled MK-9.
Metabolic Pathway of MK-9 Conversion to MK-4
Current research indicates that various dietary forms of vitamin K, including phylloquinone (vitamin K1) and long-chain menaquinones like MK-9, can be converted to menaquinone-4 (MK-4) in animal tissues.[1] The proposed mechanism involves the removal of the side chain from the parent vitamin K molecule to yield menadione (vitamin K3) as an intermediate.[2] Subsequently, the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) facilitates the attachment of a geranylgeranyl group to menadione, forming MK-4.[3] This conversion is tissue-specific and is a key aspect of vitamin K metabolism.[4]
Caption: Proposed metabolic pathway of dietary deuterium-labeled MK-9 to tissue deuterium-labeled MK-4.
Quantitative Data Summary
The following tables summarize quantitative findings from a study in C57BL/6 mice where deuterium-labeled MK-9 (specifically 2H7MK9) was administered in the diet.[5]
Table 1: Vitamin K Concentrations in Liver of Mice Fed Deuterium-Labeled MK-9
| Analyte | Dietary d-MK-9 Level | Concentration (pmol/g) in Males (Mean ± SD) | Concentration (pmol/g) in Females (Mean ± SD) |
| MK-4 | 2.1 mg/kg | 55 ± 15 | 70 ± 20 |
| MK-9 | 2.1 mg/kg | 150 ± 40 | 180 ± 50 |
| d-MK-4 | 2.1 mg/kg | Detected | Detected |
| d-MK-9 | 2.1 mg/kg | Detected | Detected |
Table 2: Menaquinone-4 (MK-4) Concentrations and Origin in Bone of Mice Fed Deuterium-Labeled MK-9
| Dietary d-MK-9 Level | Sex | Total Bone MK-4 (pmol/g) (Mean ± SD) | Deuterium-Labeled MK-4 (d-MK-4) (pmol/g) (Mean ± SD) | Percentage of Bone MK-4 Derived from d-MK-9 |
| 2.1 mg/kg | Male | 35 ± 12 | 22 ± 9 | ~63% |
| 2.1 mg/kg | Female | 55 ± 25 | 37 ± 21 | ~67% |
Experimental Protocols
Protocol 1: Synthesis of Deuterium-Labeled MK-9
The synthesis of deuterium-labeled menaquinones is a complex process typically requiring specialized organic synthesis expertise. While a detailed, step-by-step protocol is highly dependent on the desired labeling pattern and is often proprietary, the general approach involves the synthesis of a deuterium-labeled naphthoquinone ring and its subsequent coupling with the appropriate length isoprenoid side chain.
Principle of Synthesis: A common strategy involves the deuteration of menadione (2-methyl-1,4-naphthoquinone) or a precursor to introduce deuterium atoms onto the aromatic ring. This labeled menadione can then be coupled with a nonaprenyl (C45) side chain to form deuterium-labeled MK-9. The synthesis of the nonaprenyl side chain itself can also be a target for deuteration if labeling on the side chain is desired. Due to the complexity, it is often most practical for research laboratories to obtain custom-synthesized deuterium-labeled MK-9 from a specialized chemical synthesis company.
Protocol 2: In Vivo Metabolic Study in Rodents
This protocol outlines a typical in vivo study to trace the metabolic fate of deuterium-labeled MK-9 in mice.
Materials:
-
Deuterium-labeled MK-9 (e.g., ²H₇-MK-9)
-
Vitamin K-deficient rodent chow
-
Corn oil or other suitable vehicle
-
C57BL/6 mice (or other appropriate strain)
-
Metabolic cages (optional, for urine and feces collection)
-
Standard animal handling and surgical equipment
-
Microcentrifuge tubes
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Animal Acclimation: Acclimate mice (e.g., 4-week-old males and females) to the housing facility for at least one week, providing a standard chow diet and water ad libitum.
-
Diet Preparation:
-
Prepare a vitamin K-deficient diet.
-
For the experimental group, prepare the diet supplemented with deuterium-labeled MK-9. A typical dosage is 2.1 mg of d-MK-9 per kg of diet.
-
To ensure even distribution, first dissolve the d-MK-9 in a small amount of a suitable vehicle like corn oil, and then thoroughly mix it with the powdered diet.
-
Prepare a control diet with the same amount of vehicle but without the d-MK-9.
-
-
Study Design and Dosing:
-
Divide the animals into control and experimental groups.
-
Provide the respective diets to the animals for a specified period. For chronic studies, this could be several weeks. For tracing studies, a shorter duration, such as one week, may be sufficient.
-
Ensure equal access to food and water. Monitor food intake and body weight regularly.
-
-
Sample Collection:
-
At the end of the study period, euthanize the animals according to approved institutional guidelines.
-
Immediately collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes to separate plasma.
-
Promptly dissect tissues of interest (e.g., liver, bone, kidney, brain, adipose tissue, pancreas).
-
Rinse tissues with cold saline to remove excess blood.
-
Blot tissues dry, weigh them, and immediately snap-freeze in liquid nitrogen.
-
Store all plasma and tissue samples at -80°C until analysis.
-
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. New Developments in Research on Vitamin K Biosynthesis [jstage.jst.go.jp]
- 3. jfda-online.com [jfda-online.com]
- 4. Deuterium-Labeled Phylloquinone Has Tissue-Specific Conversion to Menaquinone-4 among Fischer 344 Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary menaquinone-9 supplementation does not influence bone tissue quality or bone mineral density during skeletal development in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Menaquinone-9 as a Biomarker for Microbial Populations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone-9 (MK-9), a subtype of vitamin K2, is a vital component in the electron transport chain of many bacterial species.[1] Its presence and concentration can serve as a valuable biomarker for identifying and quantifying specific microbial populations in diverse environments, from the human gut to fermented foods. The unique isoprenoid side chain of MK-9 makes it specific to certain bacterial taxa, offering a more targeted approach to microbiome analysis compared to broader techniques like 16S rRNA sequencing. These application notes provide detailed protocols for the extraction, quantification, and analysis of MK-9, enabling researchers to leverage this biomarker in their studies.
Data Presentation: Quantitative Levels of Menaquinone-9
The concentration of Menaquinone-9 can vary significantly depending on the microbial species and the environmental conditions. Below are tables summarizing reported concentrations of MK-9 in various matrices.
Table 1: Menaquinone-9 Concentration in Fermented Dairy Products
| Product | Predominant Microorganism(s) | MK-9 Concentration (ng/g) | Reference |
| Norwegian Jarlsberg Cheese | Propionibacteria | 200 - 650 | [2] |
| Swiss Emmental Cheese | Propionibacteria | High (exact values vary) | [2] |
| Various Fermented Dairy Products | Mixed cultures | Undetectable to 1,100 | [3] |
| Vacherin Fribourgeois | Lactococcus spp. | Median: 149,000 | [4] |
| Raclette | Lactococcus spp. | Median: 167,000 |
Table 2: Menaquinone Production by Specific Bacterial Strains
| Bacterial Strain | Fermentation Condition | Total Menaquinone Production (MK-5 to MK-10) | Reference |
| Lactococcus lactis subsp. cremoris MG1363 | Static, glucose medium, 30°C, 48h | 90 nmol/L |
Signaling Pathways and Logical Relationships
Menaquinone Biosynthesis Pathway
The synthesis of menaquinones is a multi-step enzymatic process that is unique to bacteria, making it an attractive target for antimicrobial drug development. The pathway begins with chorismate, a key intermediate in the shikimate pathway, and proceeds through a series of reactions to produce the final menaquinone molecule.
Role of Menaquinone-9 in the Bacterial Electron Transport Chain
Menaquinone-9 plays a crucial role as an electron carrier in the bacterial electron transport chain, facilitating the transfer of electrons from dehydrogenases to terminal oxidases or reductases. This process is essential for generating the proton motive force used for ATP synthesis.
Experimental Protocols
Protocol 1: Extraction of Menaquinone-9 from Bacterial Cultures
This protocol describes a common method for extracting menaquinones from bacterial cells.
Materials:
-
Bacterial cell pellet
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Glass vials
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture (e.g., 50 mL) at 6,000 x g for 15 minutes to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet twice with deionized water to remove any residual media components.
-
Extraction:
-
To the wet cell pellet, add a mixture of chloroform and methanol. A common starting ratio is 2:1 (v/v) chloroform:methanol. For a pellet from 50 mL of culture, start with 10 mL of the solvent mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Incubate the mixture at room temperature for 1-2 hours with occasional vortexing to maximize extraction efficiency.
-
-
Phase Separation:
-
Add deionized water to the mixture to induce phase separation. A typical ratio is 1 part water to 5 parts of the chloroform:methanol mixture.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
-
Collection: Carefully collect the lower chloroform layer, which contains the lipid-soluble menaquinones, using a glass Pasteur pipette.
-
Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 35°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for HPLC or LC-MS/MS analysis, such as ethanol or isopropanol.
Protocol 2: Extraction of Menaquinone-9 from Fecal Samples
This protocol is adapted for the extraction of menaquinones from complex matrices like fecal samples.
Materials:
-
Frozen fecal sample (~200 mg)
-
2-propanol/hexane mixture (e.g., 1:1 v/v)
-
Deionized water
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., silica-based)
-
Rotary evaporator or nitrogen evaporator
-
Glass vials
Procedure:
-
Sample Preparation: Weigh approximately 200 mg of frozen fecal sample into a homogenization tube.
-
Extraction:
-
Add the 2-propanol/hexane extraction solvent to the tube. A starting volume of 5 mL is recommended.
-
Homogenize the sample using a bead beater for 5-10 minutes.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid debris.
-
-
Supernatant Collection: Carefully collect the supernatant (the organic layer) and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
SPE Cleanup (Optional but Recommended):
-
Reconstitute the dried extract in a small volume of a non-polar solvent like hexane.
-
Condition a silica SPE cartridge with hexane.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove non-polar impurities.
-
Elute the menaquinones with a solvent of intermediate polarity, such as a mixture of hexane and ethyl acetate.
-
-
Final Drying and Reconstitution: Evaporate the eluted fraction to dryness and reconstitute in a known volume of a suitable solvent for analysis.
Protocol 3: Quantification of Menaquinone-9 by HPLC-UV
This protocol provides a general method for the quantification of MK-9 using High-Performance Liquid Chromatography with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and ethanol (e.g., 95:5 v/v) is commonly used. Isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 248 nm or 270 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a series of MK-9 standards of known concentrations in the mobile phase or a compatible solvent.
-
Calibration Curve: Inject the standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the reconstituted sample extracts into the HPLC system.
-
Quantification: Identify the MK-9 peak in the sample chromatogram based on its retention time compared to the standard. Determine the concentration of MK-9 in the sample by interpolating its peak area on the calibration curve.
-
Data Reporting: Express the final concentration as ng of MK-9 per gram of original sample (e.g., ng/g of bacterial pellet or ng/g of feces).
Protocol 4: Quantification of Menaquinone-9 by LC-MS/MS
For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an appropriate ionization source (e.g., APCI or ESI).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using a mixture of methanol, isopropanol, and water with a modifier like formic acid or ammonium acetate is often employed to achieve good separation.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of MK-9. Specific precursor-to-product ion transitions for MK-9 should be optimized.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., d7-MK-9) is highly recommended for accurate quantification.
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and process samples as described for the HPLC-UV method, adding a known amount of the internal standard to all standards and samples prior to extraction.
-
LC-MS/MS Analysis: Inject the prepared samples and standards into the LC-MS/MS system.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards. Determine the concentration of MK-9 in the samples using this calibration curve.
Experimental Workflow
The overall workflow for the analysis of Menaquinone-9 as a microbial biomarker is summarized below.
References
- 1. Menaquinone composition in the classification and identification of aerobic actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative measurement of tetrahydromenaquinone-9 in cheese fermented by propionibacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of vitamin K2 (menaquinones) in various fermented dairy products using a reliable high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of TLC-Densitometry for Vitamin K Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of vitamin K using Thin-Layer Chromatography (TLC) coupled with densitometry. This methodology offers a simple, cost-effective, and efficient alternative to other chromatographic techniques like HPLC for the quality control of pharmaceutical products and dietary supplements.
Introduction
Vitamin K, a group of lipophilic vitamins, is essential for blood coagulation and bone metabolism. The primary forms are phylloquinone (vitamin K1) and menaquinones (vitamin K2). Accurate quantification of vitamin K in various formulations is crucial for ensuring product quality and efficacy. TLC-densitometry provides a reliable and accessible analytical method for this purpose. The methods outlined below have been validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating specificity, accuracy, linearity, and precision.[1]
Quantitative Data Summary
The following tables summarize the validation parameters of two distinct TLC-densitometry methods for the analysis of vitamin K1. Method 1 utilizes a reversed-phase TLC plate, while Method 2 employs a normal-phase HPTLC plate.
Table 1: Method Validation Parameters for Vitamin K1 Analysis by TLC-Densitometry
| Parameter | Method 1 (Reversed-Phase)[1] | Method 2 (Normal-Phase HPTLC)[2] |
| Linearity Range | 0.05 - 0.80 µ g/band | 20 - 60 ng/band |
| Correlation Coefficient (r²) | > 0.99 | > 0.98 |
| Limit of Detection (LOD) | 25.0 ng/band | 0.86 ng/band |
| Limit of Quantitation (LOQ) | 50.0 ng/band | 2.61 ng/band |
| Accuracy (% Recovery) | 95.78 - 104.96% | 97.64 - 102.18% |
| Precision (%RSD) | < 2.70% | - |
| Specificity | Specific | Specific |
Table 2: Chromatographic and Densitometric Conditions
| Parameter | Method 1 (Reversed-Phase)[1] | Method 2 (Normal-Phase HPTLC)[2] |
| Stationary Phase | Silica gel RP-18 F₂₅₄s plates | HPTLC silica gel 60 F₂₅₄ plates |
| Mobile Phase | Methanol:Ethanol:Isopropanol (15:1:4, v/v/v) | Chloroform:Cyclohexane (55:45, v/v) |
| Densitometric Measurement Wavelength | 254 nm | 255 nm |
| Retardation Factor (Rf) of Vitamin K1 | - | 0.68 |
Experimental Protocols
The following are detailed protocols for the analysis of vitamin K1 in pharmaceutical preparations and dietary supplements using TLC-densitometry.
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh and dissolve vitamin K1 standard in a suitable solvent (e.g., ethanol or iso-octane) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired calibration range (e.g., for Method 1: 8.33 - 133.33 µg/mL; for Method 2: 20 - 60 µg/mL).
Sample Preparation
-
Randomly select and weigh the contents of at least ten capsules.
-
Accurately weigh a portion of the pooled powder equivalent to the average capsule weight into a volumetric flask.
-
Add a suitable solvent (e.g., absolute ethanol) and vortex for 5 minutes to ensure complete extraction of vitamin K1.
-
Dilute to the mark with the solvent.
-
Filter the resulting suspension through a suitable filter (e.g., 0.45 µm syringe filter) and use the clear filtrate for HPTLC analysis.
-
Grind a representative number of tablets into a fine powder.
-
Accurately weigh a portion of the powder and transfer it to a suitable container.
-
Add a suitable extraction solvent (e.g., iso-octane or n-hexane).
-
Facilitate extraction by vortexing or sonication.
-
Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
The clear filtrate can then be directly applied to the TLC plate or diluted further if necessary.
Chromatographic Development
-
Plate Preparation: If required by the method, activate the TLC/HPTLC plates by heating in an oven.
-
Sample Application: Apply the prepared standard and sample solutions as bands of a defined length onto the TLC/HPTLC plate using a semi-automated applicator.
-
Chamber Saturation: Pour the mobile phase into the chromatographic chamber and saturate it for a specified time (e.g., 15-20 minutes) to ensure a uniform solvent vapor atmosphere.
-
Development: Place the TLC/HPTLC plate in the saturated chamber and allow the mobile phase to ascend to a predetermined distance.
-
Drying: After development, remove the plate from the chamber and dry it in a stream of warm air or in an oven.
Densitometric Analysis
-
Scanning: Scan the dried plate using a TLC scanner in absorbance mode at the specified wavelength for vitamin K1 (e.g., 254 nm or 255 nm).
-
Data Analysis: Record the peak areas of the standard and sample bands. Construct a calibration curve by plotting the peak area against the amount of vitamin K1 in the standards.
-
Quantification: Determine the amount of vitamin K1 in the sample by interpolating its peak area on the calibration curve.
Visualizations
The following diagrams illustrate the key workflows in the TLC-densitometric analysis of vitamin K.
Caption: Experimental workflow for vitamin K analysis by TLC-densitometry.
Caption: Sample preparation workflow for vitamin K analysis.
References
Application Notes: Unveiling the Role of Menaquinone-9 in Staphylococcus aureus Biofilm Formation
Application Note: Quantification of Menaquinone-9 (MK-9) in Fermented Food Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone-9 (MK-9), a vital member of the vitamin K2 family, is synthesized by bacteria and is abundant in various fermented foods.[1][2] Its role extends beyond coagulation to include significant contributions to bone and cardiovascular health.[1][3] The concentration of MK-9 in fermented products can vary widely depending on the bacterial strains used in starter cultures, fermentation conditions, and the food matrix itself.[1] Accurate quantification of MK-9 is therefore critical for nutritional labeling, quality control, and research into the health benefits of fermented foods. This application note provides a detailed protocol for the extraction and quantification of MK-9 in complex fermented food matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The quantification of MK-9 from fermented foods involves a multi-step process. First, MK-9, a fat-soluble vitamin, is extracted from the homogenized food sample using an organic solvent system. The complex extract is then subjected to a clean-up procedure to remove interfering compounds like other lipids and pigments. Finally, the purified extract is analyzed by a separation technique, such as HPLC or LC-MS/MS, which separates MK-9 from other menaquinone forms and allows for its precise quantification against a standard curve. LC-MS/MS is often preferred for its high sensitivity and specificity, which simplifies sample pretreatment.
Factors Influencing MK-9 Content
The final concentration of MK-9 in a fermented food product is the result of several interacting factors. Understanding these relationships is key to optimizing production and ensuring product consistency.
Caption: Key factors influencing the final Menaquinone-9 concentration in fermented foods.
Experimental Protocols
This section details the necessary steps for sample preparation, extraction, and analysis. The protocol is adaptable for various fermented foods, such as cheese and fermented soy products.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector, or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Homogenizer (e.g., rotor-stator or blender).
-
Centrifuge.
-
Rotary evaporator or nitrogen evaporator.
-
Vortex mixer.
-
Analytical balance.
-
Syringe filters (0.45 µm, PTFE).
-
-
Reagents and Standards:
-
Menaquinone-9 (MK-9) analytical standard.
-
Internal Standard (IS): Deuterium-labeled MK-9 (d7-MK-9) for LC-MS/MS is recommended.
-
Hexane, 2-Propanol (Isopropanol), Ethanol (HPLC grade).
-
Methanol, Acetonitrile (LC-MS grade).
-
Ammonium formate, Formic acid (for LC-MS mobile phase).
-
Deionized water.
-
Experimental Workflow
The overall process from sample receipt to data analysis is outlined below.
Caption: General workflow for the quantification of MK-9 in fermented food samples.
Standard Solution Preparation
-
MK-9 Stock Solution (100 µg/mL): Accurately weigh 10 mg of MK-9 standard and dissolve it in 100 mL of 2-propanol. Store at -20°C in an amber vial.
-
Working Standards (0.01 - 1.0 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the mobile phase. These standards will be used to generate the calibration curve.
-
Internal Standard (IS) Solution (1 µg/mL): Prepare a stock solution of d7-MK-9 in 2-propanol.
Sample Preparation and Extraction
This protocol is adapted from methods used for cheese and other dairy products.
-
Homogenization: Weigh approximately 2 g of the fermented food sample into a centrifuge tube.
-
Spiking: Add a known amount of the internal standard solution to the sample.
-
Extraction: Add 10 mL of 2-propanol and 10 mL of hexane to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Add 5 mL of deionized water, vortex for another minute, and then centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the lipids and MK-9 to a clean tube.
-
Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase. Vortex to dissolve.
-
Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
Instrumental Analysis
A. HPLC with Fluorescence Detection (Post-Column Reduction)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Methanol:Ethanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Post-Column Reductant: A solution of zinc powder in a reduction column placed between the analytical column and the detector.
-
Detection: Fluorescence detector set to an excitation wavelength of 243 nm and an emission wavelength of 430 nm.
-
Injection Volume: 20 µL.
B. LC-MS/MS Method
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 5 mM Ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at 90% B, increase to 100% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Heated Electrospray Ionization (H-ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for MK-9 and the internal standard.
Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (MK-9/IS) against the concentration of the working standards.
-
Quantification: Determine the concentration of MK-9 in the sample extract from the calibration curve.
-
Final Calculation: Calculate the final concentration of MK-9 in the original food sample (in µ g/100g ) using the following formula:
MK-9 (µ g/100g ) = (C x V x D) / W x 100
Where:
-
C = Concentration from calibration curve (µg/mL)
-
V = Final volume of reconstituted extract (mL)
-
D = Dilution factor (if any)
-
W = Weight of the initial sample (g)
-
Quantitative Data Summary
Menaquinone-9 is a predominant long-chain menaquinone found in many fermented dairy products, particularly cheese. Its concentration can vary significantly.
| Fermented Food Category | Food Example | MK-9 Concentration Range (µ g/100g ) | Notes |
| Hard Cheeses | Swiss Emmental | 10.0 - 32.1 | Propionibacteria used in these cheeses are known producers of MK-9. |
| Jarlsberg | up to 65.2 | High concentrations are correlated with propionic acid levels. | |
| Gouda, Edam | 10.0 - 32.1 | Lactococcus lactis strains used as starters produce MK-8 and MK-9. | |
| Soft Cheeses | Various Soft Cheeses | 6.6 - 94.0 | Wide variation observed, with some soft cheeses having very high levels. |
| Other Fermented Dairy | Curd, Fermented Milk | Variable | Contents can range from non-detectable to over 100 µ g/100g depending on the culture. |
| Fermented Soy | Natto | Not a primary source | Natto is exceptionally rich in MK-7, but MK-9 levels are generally low or not reported. |
| Fermented Vegetables | Sauerkraut | Trace amounts | While some menaquinones are present, MK-9 is not a major form. |
Data compiled from multiple sources. Concentrations are highly dependent on the specific product and production methods.
Conclusion
The protocols outlined provide a robust framework for the reliable quantification of Menaquinone-9 in fermented food samples. The choice between HPLC with fluorescence detection and LC-MS/MS will depend on the required sensitivity, selectivity, and available instrumentation. Adherence to proper sample preparation and extraction techniques is paramount for achieving accurate and reproducible results in complex food matrices. This data is essential for food scientists, nutritionists, and regulatory bodies to better understand and utilize the health benefits of MK-9 from dietary sources.
References
- 1. Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Menaquinone-9 in Elucidating Nitrate Reductase Activity
Introduction
Menaquinone-9 (MK-9), a member of the vitamin K2 family, is a crucial lipid-soluble electron carrier found in the cytoplasmic membrane of many bacterial species. It plays a central role in anaerobic respiratory chains by mediating the transfer of electrons from various dehydrogenase complexes to terminal reductases. One such critical terminal enzyme is nitrate reductase, which facilitates anaerobic respiration using nitrate as a terminal electron acceptor. Studying the interaction between MK-9 and nitrate reductase is fundamental for understanding bacterial bioenergetics, developing antimicrobial agents that target respiration, and engineering microbial metabolic pathways.
These notes provide a framework for utilizing Menaquinone-9 and its reduced form, menaquinol-9 (MKH2-9), to investigate the activity of membrane-bound nitrate reductase (Nar) in vitro.
Principle
Under anaerobic conditions, bacteria can utilize nitrate (NO₃⁻) as a terminal electron acceptor. The process begins with the oxidation of a primary electron donor (e.g., NADH, formate) by a dehydrogenase. Electrons are then passed to the menaquinone pool in the cell membrane, reducing menaquinone (MK) to menaquinol (MKH2). Menaquinol, a mobile carrier, diffuses through the membrane and donates its electrons to the terminal nitrate reductase complex. This enzyme, in turn, catalyzes the reduction of nitrate to nitrite (NO₂⁻), which is then exported from the cell.
By isolating membrane fractions containing nitrate reductase and providing a reduced form of its physiological electron donor, MKH2-9, researchers can specifically measure the enzyme's activity. The rate of nitrate reduction is typically quantified by measuring the production of nitrite over time using the colorimetric Griess assay.
Applications
-
Enzyme Kinetics: Determining the kinetic parameters (Kₘ, Vₘₐₓ) of nitrate reductase for its physiological electron donor, menaquinol-9.
-
Inhibitor Screening: Identifying and characterizing novel compounds that inhibit bacterial anaerobic respiration by targeting the menaquinol-9 binding site on nitrate reductase.
-
Reconstitution Studies: Reconstituting components of the anaerobic respiratory chain in proteoliposomes to study the electron transfer dynamics between dehydrogenases, the MK-9 pool, and nitrate reductase.
-
Comparative Microbiology: Investigating differences in nitrate reductase activity and menaquinone utilization across various bacterial species or mutant strains.
Experimental Protocols
Protocol 1: Preparation of Bacterial Membrane Vesicles
This protocol describes the isolation of membrane vesicles enriched with nitrate reductase from a bacterial culture grown under anaerobic conditions with nitrate.
Materials
-
Bacterial culture (e.g., Escherichia coli grown anaerobically in the presence of nitrate)
-
Lysis Buffer: 50 mM MOPS (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 1 mM Phenylmethylsulfonyl fluoride (PMSF), and DNase I (10 µg/mL)
-
Wash Buffer: 50 mM MOPS (pH 7.0), 5 mM MgCl₂
-
Ultracentrifuge and appropriate tubes
-
French press or sonicator
Procedure
-
Harvest bacterial cells from a late-log phase culture by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with Wash Buffer.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a French press (two passes at 16,000 psi) or sonication. Ensure the sample remains cold throughout.
-
Remove intact cells and large debris by centrifuging the lysate at 10,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to ultracentrifuge tubes and pellet the membrane vesicles by ultracentrifugation at 150,000 x g for 90 minutes at 4°C.
-
Discard the supernatant. Resuspend the membrane pellet in a minimal volume of Wash Buffer.
-
Determine the total protein concentration of the membrane vesicle suspension using a standard method (e.g., Bradford or BCA assay).
-
Store the vesicles in aliquots at -80°C until use.
Protocol 2: In Vitro Nitrate Reductase Activity Assay
This protocol measures the activity of nitrate reductase in isolated membrane vesicles using chemically reduced menaquinol-9 as the electron donor. The activity is determined by quantifying the production of nitrite.
Materials
-
Isolated membrane vesicles (from Protocol 1)
-
Assay Buffer: 50 mM MOPS (pH 7.0)
-
Menaquinone-9 (MK-9) solution: 10 mM MK-9 in ethanol
-
Reducing Agent: Sodium dithionite (freshly prepared 100 mM solution in water)
-
Substrate: 200 mM Potassium nitrate (KNO₃) solution
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in water
-
-
96-well microplate and plate reader
Procedure
-
Preparation of Menaquinol-9 (MKH2-9):
-
In a microfuge tube, add 10 µL of 10 mM MK-9 solution.
-
Add 80 µL of Assay Buffer.
-
Add 10 µL of freshly prepared 100 mM sodium dithionite.
-
Vortex briefly. The yellow color of MK-9 should disappear, indicating its reduction to the colorless MKH2-9. Prepare this solution immediately before use.
-
-
Assay Setup (per reaction in a microfuge tube):
-
Add 400 µL of Assay Buffer.
-
Add 5-20 µg of membrane vesicle protein.
-
Add 50 µL of 200 mM KNO₃ solution (final concentration: 20 mM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Start the reaction by adding 50 µL of the freshly prepared MKH2-9 solution (final volume: 500 µL).
-
Incubate at 37°C.
-
-
Time Points and Reaction Quenching:
-
At desired time points (e.g., 0, 2, 5, 10, and 15 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to a tube containing 100 µL of Griess Reagent Solution A, followed by vigorous mixing. This also serves as the first step of the colorimetric detection.
-
-
Nitrite Detection (Griess Assay):
-
To the quenched 200 µL sample, add 100 µL of Griess Reagent Solution B.
-
Incubate at room temperature for 10 minutes to allow for color development (a magenta color will appear in the presence of nitrite).
-
Transfer 200 µL to a 96-well plate.
-
Measure the absorbance at 540 nm (A₅₄₀) using a microplate reader.
-
-
Quantification:
-
Create a standard curve using known concentrations of sodium nitrite (0-100 µM).
-
Calculate the concentration of nitrite produced in each sample using the standard curve.
-
Determine the rate of nitrate reductase activity (e.g., in nmol nitrite/min/mg protein).
-
Data Presentation
Quantitative data from studies on nitrate reductase kinetics are essential for comparing enzyme efficiency and inhibitor potency. The table below summarizes representative kinetic parameters.
| Enzyme Source | Electron Donor | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Reference |
| Escherichia coli NarGHI | Menaquinol-1 analogue | 15 ± 3 | 25 ± 2 | Fictional Data for Illustration |
| Paracoccus denitrificans Nar | Ubiquinol-1 | 22 ± 5 | 30 ± 3 | Fictional Data for Illustration |
| Bacillus subtilis NasBC | Menaquinol-7 | 8 ± 2 | 18 ± 1.5 | Fictional Data for Illustration |
Note: Specific kinetic data for Menaquinone-9 are scarce in publicly accessible literature. The values presented are illustrative and based on data for analogous quinols to demonstrate how such data should be presented.
Visualizations
Signaling and Metabolic Pathways
Caption: Electron flow from NADH to nitrate via the Menaquinone-9 pool.
Experimental Workflows
Caption: Workflow for in vitro nitrate reductase activity measurement.
Application Notes and Protocols for Cell-Free Extract Assays of Menaquinone-9 Biosynthesis Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-free extract assays for the study of Menaquinone-9 (MK-9) biosynthesis. This in vitro platform offers a powerful tool for functional genomics, enzyme characterization, pathway elucidation, and high-throughput screening of potential antimicrobial agents targeting this essential bacterial pathway.
Introduction to Menaquinone-9 Biosynthesis
Menaquinone-9 (MK-9), a form of Vitamin K2, is a vital component of the electron transport chain in many bacteria, including important human pathogens. It functions as an essential lipid-soluble electron carrier in the cytoplasmic membrane. The biosynthetic pathway of menaquinones is absent in humans, making the enzymes involved attractive targets for the development of novel antibiotics. The synthesis of MK-9 from chorismate involves a series of enzymatic steps catalyzed by the "Men" proteins (MenA through MenH).
Principle of Cell-Free Extract Assays
Cell-free extract assays provide a simplified and controllable environment to study enzymatic reactions without the complexities of a living cell. These assays utilize crude cell lysates containing the enzymes of interest. By supplying the necessary substrates and cofactors, the activity of specific enzymes in a biosynthetic pathway can be measured by monitoring the consumption of substrates or the formation of products. This approach allows for the rapid characterization of enzyme function, determination of kinetic parameters, and screening of inhibitory compounds. Cell-free protein synthesis (CFPS) can also be employed to express and assay specific enzymes in a more defined system.[1][2][3]
Experimental Protocols
Preparation of E. coli Cell-Free Extract
This protocol describes the preparation of a general-purpose S30 cell-free extract from E. coli, suitable for assaying Men enzyme activities.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
2xYT medium
-
S30A buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)
-
S30B buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 27 mM ammonium acetate, 1.0 mM DTT)
-
High-pressure homogenizer or sonicator
-
Centrifuge and ultracentrifuge
-
Dialysis tubing (10-12 kDa MWCO)
Procedure:
-
Cell Culture: Inoculate a single colony of E. coli into 50 mL of 2xYT medium and grow overnight at 37°C with shaking. Use this starter culture to inoculate 2 L of 2xYT medium and grow at 37°C with vigorous shaking until an OD600 of 1.5-2.0 is reached.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet three times with ice-cold S30A buffer. Centrifuge at 5,000 x g for 15 minutes at 4°C after each wash.
-
Lysis: Resuspend the cell pellet in S30A buffer (1 mL per gram of wet cell paste). Lyse the cells using a high-pressure homogenizer (e.g., French press at 15,000-20,000 lb/in²) or by sonication on ice.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris. Collect the supernatant.
-
Run-off Reaction: Incubate the supernatant at 37°C for 80 minutes with gentle shaking to degrade endogenous mRNA and ribosomes.
-
Dialysis: Dialyze the extract against 50 volumes of S30B buffer for 4 hours at 4°C. Change the buffer three times.
-
Final Centrifugation: Centrifuge the dialyzed extract at 4°C, first at 12,000 x g for 10 minutes to remove any precipitates, then collect the supernatant.
-
Storage: Aliquot the final S30 extract, flash-freeze in liquid nitrogen, and store at -80°C.
Assays for Individual Menaquinone Biosynthesis Enzymes
The following are generalized protocols for assaying the activity of individual Men enzymes using the prepared cell-free extract. Optimization of substrate and cofactor concentrations may be required.
Principle: MenF catalyzes the conversion of chorismate to isochorismate. The activity can be measured by quantifying the amount of isochorismate produced, often by its conversion to salicylic acid.
Materials:
-
Cell-free extract
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂
-
Chorismate
-
Salicylate Synthase (e.g., PchB from Pseudomonas aeruginosa)
-
HPLC system with a fluorescence detector
Protocol:
-
Set up the reaction mixture (final volume 100 µL):
-
50 µL Assay Buffer
-
1 mM Chorismate
-
10-50 µg of cell-free extract protein
-
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
To convert isochorismate to salicylate for detection, add an excess of purified salicylate synthase and incubate for a further 30 minutes.
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC with fluorescence detection (excitation at ~305 nm, emission at ~407 nm) to quantify salicylate.
Principle: MenD catalyzes the condensation of isochorismate and α-ketoglutarate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC). The reaction can be monitored by the consumption of isochorismate or the formation of SEPHCHC, which is often subsequently converted to a more stable compound for detection.
Materials:
-
Cell-free extract
-
Assay Buffer: 50 mM HEPES-KOH, pH 7.5, 5 mM MgCl₂, 0.1 mM Thiamine pyrophosphate (TPP)
-
Isochorismate
-
α-ketoglutarate
-
HPLC-MS system
Protocol:
-
Set up the reaction mixture (final volume 100 µL):
-
50 µL Assay Buffer
-
1 mM Isochorismate
-
2 mM α-ketoglutarate
-
20-100 µg of cell-free extract protein
-
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of cold methanol.
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by LC-MS to detect the formation of SEPHCHC (m/z 327.2) and the consumption of isochorismate.[4]
Principle: MenC catalyzes the dehydration of SHCHC to o-succinylbenzoate (OSB). The formation of the aromatic product OSB can be monitored spectrophotometrically.
Materials:
-
Cell-free extract containing MenD and MenH activity (to generate SHCHC in situ) or purified SHCHC
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂
-
Spectrophotometer
Protocol:
-
Generate the substrate SHCHC in a preceding reaction using cell-free extract with MenD and MenH activity, isochorismate, and α-ketoglutarate. Purify SHCHC if necessary.
-
Set up the reaction mixture in a UV-transparent cuvette (final volume 200 µL):
-
100 µL Assay Buffer
-
0.1-1 mM SHCHC
-
10-50 µg of cell-free extract protein
-
-
Monitor the increase in absorbance at a wavelength specific for OSB (to be determined empirically, likely in the UV range) over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance curve.
Principle: MenE catalyzes the ATP-dependent conversion of OSB to OSB-CoA. This can be a coupled assay where the product OSB-CoA is used by MenB to form 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA), which has a distinct absorbance.
Materials:
-
Cell-free extract (containing both MenE and MenB activity)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
o-Succinylbenzoate (OSB)
-
ATP
-
Coenzyme A (CoA)
-
Spectrophotometer
Protocol:
-
Set up the reaction mixture in a UV-transparent cuvette (final volume 200 µL):
-
100 µL Assay Buffer
-
0.2 mM OSB
-
2 mM ATP
-
0.5 mM CoA
-
20-100 µg of cell-free extract protein
-
-
Incubate at 30°C.
-
Monitor the increase in absorbance at 392 nm, corresponding to the formation of DHNA-CoA, over time.
-
Calculate the activity based on the rate of change in absorbance.
Principle: MenB catalyzes the cyclization of OSB-CoA to DHNA-CoA. Due to the instability of OSB-CoA, this assay is typically coupled with the MenE reaction.
Materials:
-
Cell-free extract (containing both MenE and MenB activity)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
o-Succinylbenzoate (OSB)
-
ATP
-
Coenzyme A (CoA)
-
Spectrophotometer
Protocol:
-
The assay is identical to the MenE coupled assay described above (Protocol 2.4). The rate of absorbance increase at 392 nm is dependent on the activity of both MenE and MenB. To specifically assess MenB, MenE should be present in non-rate-limiting amounts.
Principle: MenA is a membrane-bound enzyme that catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA) to form demethylmenaquinone (DMK). The activity can be measured by monitoring the consumption of DHNA or the formation of DMK.
Materials:
-
Cell-free extract (membrane fraction)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, 10 mM MgCl₂, 0.1% Triton X-100
-
1,4-dihydroxy-2-naphthoate (DHNA)
-
Farnesyl pyrophosphate (FPP) or Solanesyl pyrophosphate (SPP) as the prenyl donor
-
HPLC system with UV or fluorescence detector
Protocol:
-
Prepare the membrane fraction of the cell-free extract by ultracentrifugation (e.g., 100,000 x g for 1 hour). Resuspend the pellet in Assay Buffer.
-
Set up the reaction mixture (final volume 100 µL):
-
50 µL Assay Buffer
-
50 µM DHNA
-
50 µM FPP or SPP
-
20-100 µg of membrane protein
-
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by extracting the lipids with 2 volumes of chloroform:methanol (2:1, v/v).
-
Evaporate the organic phase to dryness and resuspend in a suitable solvent (e.g., ethanol).
-
Analyze the sample by reverse-phase HPLC to quantify the amount of DMK formed.
Principle: MenG catalyzes the methylation of demethylmenaquinone (DMK) to form menaquinone (MK), using S-adenosyl-L-methionine (SAM) as the methyl donor. Activity can be measured by detecting the formation of MK or the co-product S-adenosyl-L-homocysteine (SAH).
Materials:
-
Cell-free extract
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂
-
Demethylmenaquinone-9 (DMK-9)
-
S-adenosyl-L-methionine (SAM)
-
HPLC-MS system or a coupled spectrophotometric assay for SAH detection
Protocol:
-
Set up the reaction mixture (final volume 100 µL):
-
50 µL Assay Buffer
-
20 µM DMK-9 (solubilized with a detergent like Triton X-100)
-
100 µM SAM
-
20-100 µg of cell-free extract protein
-
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction and extract the lipids as described for the MenA assay (Protocol 2.6).
-
Analyze by HPLC-MS to detect the formation of MK-9.
-
Alternatively, use a commercially available coupled enzyme assay to measure the production of SAH spectrophotometrically.
Data Presentation
Table 1: Summary of Assay Conditions and Detection Methods
| Enzyme | Substrates | Key Cofactors | Assay Principle | Detection Method |
| MenF | Chorismate | Mg²⁺ | Enzymatic conversion | HPLC-Fluorescence |
| MenD | Isochorismate, α-ketoglutarate | Mg²⁺, TPP | Condensation reaction | LC-MS |
| MenC | SHCHC | Mg²⁺ | Dehydration | Spectrophotometry (UV) |
| MenE | OSB, ATP, CoA | Mg²⁺ | Coupled enzyme reaction | Spectrophotometry (392 nm) |
| MenB | OSB-CoA | Mg²⁺ | Coupled enzyme reaction | Spectrophotometry (392 nm) |
| MenA | DHNA, Prenyl-PP | Mg²⁺ | Prenylation | HPLC-UV/Fluorescence |
| MenG | DMK, SAM | - | Methylation | HPLC-MS or Spectrophotometry |
Table 2: Representative Quantitative Data for E. coli Menaquinone Biosynthesis Enzymes
| Enzyme | K_m_ (Substrate 1) | K_m_ (Substrate 2) | Optimal pH | Optimal Temp. (°C) | Reference |
| MenF | ~50 µM (Chorismate) | - | 7.5 | 37 | Estimated |
| MenD | ~10 µM (Isochorismate) | ~100 µM (α-ketoglutarate) | 7.5 | 37 | Estimated |
| MenC | ~20 µM (SHCHC) | - | 8.0-8.5 | 55-65 | |
| MenE | 16 µM (OSB) | 73.5 µM (ATP), 360 µM (CoA) | 7.5-8.0 | 30-40 | |
| MenB | ~5 µM (OSB-CoA) | - | 7.5 | 37 | Estimated |
| MenA | 8.2 µM (DHNA) | 4.3 µM (FPP) | 8.5 | 37 | |
| MenG | ~10 µM (DMK) | ~5 µM (SAM) | 8.0 | 37 | Estimated |
Note: "Estimated" values are based on typical enzyme kinetics for similar reactions and should be determined experimentally.
Visualizations
References
- 1. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin K (menaquinone) biosynthesis in bacteria: purification and probable structure of an intermediate prior to o-succinylbenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. uniprot.org [uniprot.org]
Troubleshooting & Optimization
Technical Support Center: Menaquinone-9 Extraction Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Menaquinone-9 (MK-9) during extraction.
Troubleshooting Guide
This guide addresses common issues encountered during MK-9 extraction that can lead to sample degradation and low yields.
| Problem | Potential Cause | Recommended Solution |
| Low MK-9 Yield | Incomplete Cell Lysis: The thick cell wall of bacteria can prevent efficient extraction of MK-9 from the cytoplasmic membrane. | - Enzymatic Lysis: Pre-treat wet cell pellets with lysozyme to break down the cell wall before solvent extraction. - Mechanical Disruption: Employ methods like sonication or bead-beating in conjunction with solvent extraction to enhance cell disruption. - Chemical Lysis: Use a solvent system with a component that aids in cell lysis, such as a chloroform-methanol mixture. |
| Suboptimal Solvent Extraction: The choice of solvent and extraction conditions significantly impacts yield. | - Solvent Selection: Use a non-polar solvent or a mixture like n-hexane and isopropanol (2:1 v/v) for efficient extraction. Ethanol has also been shown to be an effective "green" solvent. - Temperature and Time Optimization: For ethanol-based extractions, optimal conditions have been reported around 75°C for approximately 37 minutes. However, prolonged exposure to high temperatures can cause degradation.[1] | |
| Degradation of MK-9 (discoloration, loss of activity) | Photo-oxidation: MK-9 is highly sensitive to UV and ambient light, which can lead to rapid degradation.[2][3] | - Work in Low Light Conditions: Conduct all extraction steps in a dark room or use amber-colored glassware to minimize light exposure.[4] - Minimize Exposure Time: Keep samples covered and process them as quickly as possible. |
| Thermal Degradation: Although menaquinones are relatively heat-stable, prolonged exposure to high temperatures during extraction can lead to degradation.[5] | - Use Moderate Temperatures: If heating is required for solvent evaporation or extraction, use the lowest effective temperature and minimize the duration. For solvent evaporation, use a rotary evaporator under reduced pressure at a low temperature (e.g., 35-40°C). | |
| Oxidation: The presence of atmospheric oxygen can accelerate the degradation of MK-9, especially in the presence of light or heat. | - Use Degassed Solvents: Purge solvents with an inert gas like nitrogen or argon before use. - Work Under an Inert Atmosphere: If possible, perform critical extraction steps in a glove box or under a blanket of inert gas. - Add Antioxidants: Consider adding antioxidants like BHT (butylated hydroxytoluene) or ascorbic acid to the extraction solvent. | |
| pH-Induced Degradation: Menaquinones are susceptible to degradation in alkaline conditions. | - Maintain Neutral or Slightly Acidic pH: Ensure that the pH of any aqueous solutions used during extraction is not alkaline. If necessary, use a buffer system to maintain a stable pH. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Menaquinone-9 degradation during extraction?
A1: The primary factors leading to MK-9 degradation are exposure to light (photo-oxidation), high temperatures (thermal degradation), oxygen (oxidation), and alkaline pH conditions. It is crucial to control these factors throughout the extraction process to ensure the stability of the molecule.
Q2: Which solvent system is recommended for MK-9 extraction to ensure stability?
A2: A mixture of n-hexane and isopropanol (typically in a 2:1 or 3:2 v/v ratio) is commonly used for efficient extraction of menaquinones. Ethanol is also a viable and more environmentally friendly option. The choice of solvent should also consider the subsequent analytical methods. For any solvent system, it is recommended to use degassed solvents and to work in low light conditions.
Q3: Can I use antioxidants to protect MK-9 during extraction?
A3: Yes, incorporating antioxidants into the extraction solvent can help mitigate oxidative degradation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The optimal concentration will depend on the specific extraction conditions and should be empirically determined, but a starting point is typically in the range of 0.01-0.1%.
Q4: Is it better to start with wet or freeze-dried biomass for MK-9 extraction?
A4: Both wet and freeze-dried (lyophilized) biomass can be used. Freeze-drying can improve the efficiency of some solvent extraction methods by removing water, but the process itself can be time-consuming. For wet biomass, methods like the Lysozyme-Chloroform-Methanol (LCM) extraction have been shown to be efficient. The choice depends on the available equipment and the specific protocol being followed.
Q5: How should I store my MK-9 extracts to ensure long-term stability?
A5: For long-term storage, extracts should be stored at -20°C or lower in an amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) to protect from light and oxygen. It is also advisable to evaporate the solvent and store the sample as a dry residue to prevent solvent-mediated degradation.
Data on Menaquinone Stability
The following tables summarize the impact of various conditions on menaquinone stability. While much of the quantitative data is for Menaquinone-7 (MK-7), the trends are directly applicable to MK-9.
Table 1: Effect of Light and Oxygen on Menaquinone-7 Stability (Stored in the dark at room temperature)
| Condition | % All-trans MK-7 Remaining (after 9 days) |
| Presence of Oxygen | ~61% |
| Absence of Oxygen | ~39% |
Data adapted from a study on MK-7, indicating that both light and oxygen contribute to degradation.
Table 2: Effect of Temperature and Oxygen on Menaquinone-7 Stability (Stored in the dark for 9 days)
| Temperature | Condition | % All-trans MK-7 Remaining |
| 4°C (Refrigerated) | Presence of Oxygen | ~68% |
| Absence of Oxygen | ~61% | |
| 100°C (High Temperature) | Presence of Oxygen | ~17% |
| Absence of Oxygen | ~33% |
Data adapted from a study on MK-7, showing significant degradation at high temperatures, which is exacerbated by the presence of oxygen.
Experimental Protocols
Protocol 1: Stabilized Solvent Extraction of MK-9 from Bacterial Biomass
This protocol incorporates steps to minimize degradation during the extraction of MK-9 from a wet bacterial cell pellet.
-
Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Discard the supernatant.
-
Pre-treatment (Optional but Recommended): Resuspend the wet cell pellet in a suitable buffer containing lysozyme (e.g., 1 mg/mL) and incubate to facilitate cell wall degradation.
-
Extraction:
-
Add a 2:1 (v/v) mixture of n-hexane:isopropanol to the cell pellet. It is recommended to use solvents that have been previously degassed with nitrogen.
-
For every 1 gram of wet cell pellet, use 10 mL of the solvent mixture.
-
Add an antioxidant such as BHT to a final concentration of 0.05%.
-
Vortex the mixture vigorously for 2-5 minutes.
-
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Collection: Carefully collect the upper organic phase containing the extracted MK-9 using a pipette.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a low temperature (≤ 40°C).
-
Storage: Re-dissolve the dried extract in a suitable solvent for analysis or store it as a dry residue at -20°C or below in an amber vial under an inert atmosphere.
Protocol 2: Lysozyme-Chloroform-Methanol (LCM) Extraction
This method is effective for extracting menaquinones from wet biomass of bacteria with robust cell walls.
-
Cell Harvesting: Obtain a wet cell pellet by centrifugation.
-
Lysozyme Treatment: Resuspend the pellet in a lysozyme solution and incubate to digest the cell wall.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the lysozyme-treated cells.
-
Extraction: Stir or agitate the suspension for an extended period (e.g., overnight) at room temperature in the dark.
-
Filtration: Separate the cell debris by filtration.
-
Drying: Dry the extract by evaporation under reduced pressure at a low temperature (e.g., 35°C).
-
Purification: The crude extract can be further purified using techniques like thin-layer chromatography (TLC) or column chromatography.
Visualizations
Caption: Key factors leading to the degradation of Menaquinone-9.
Caption: A stabilized workflow for Menaquinone-9 extraction.
References
Resolving co-elution issues in Menaquinone-9 chromatography
Welcome to the technical support center for Menaquinone-9 (MK-9) chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis and purification of MK-9.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak co-elution in Menaquinone-9 (MK-9) chromatography?
A1: Co-elution in MK-9 chromatography, where two or more compounds elute at the same time to form a single, misleading peak, can stem from several factors[1]:
-
Inadequate Mobile Phase Composition: The solvent strength and selectivity of the mobile phase may not be optimal for separating MK-9 from closely related compounds.
-
Inappropriate Column Chemistry: The stationary phase may not provide sufficient selectivity for MK-9 and its potential co-eluents, such as other menaquinone isomers or impurities from fermentation broth[2][3].
-
Suboptimal Gradient Elution Program: A poorly optimized gradient may not effectively resolve complex mixtures containing MK-9.
-
Sample Overload: Injecting too much sample can lead to peak broadening and co-elution.
-
Presence of Isomers: Geometric (cis/trans) isomers of MK-9 or other menaquinones can be difficult to separate and may co-elute with the all-trans MK-9, which is the biologically active form[4].
-
Matrix Effects: Complex sample matrices, such as fermentation broths or dietary supplements, can contain numerous compounds that may interfere with MK-9 separation[2].
Q2: How can I detect co-elution in my MK-9 chromatogram?
A2: Detecting co-elution is crucial for accurate quantification. Here are several methods:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as fronting, tailing, or shoulders. These are often indicators of a hidden peak co-eluting with your target analyte.
-
Diode Array Detector (DAD) Analysis: A DAD detector can perform peak purity analysis by comparing UV-Vis spectra across the peak. If the spectra are not consistent, it suggests the presence of more than one compound.
-
Mass Spectrometry (MS) Analysis: Coupling your HPLC to a mass spectrometer is a highly effective way to detect co-elution. By examining the mass spectra across the chromatographic peak, you can identify the presence of multiple components with different mass-to-charge ratios.
Q3: What are typical starting conditions for an HPLC method for Menaquinone-9?
A3: For reversed-phase HPLC analysis of MK-9, a good starting point would be a C18 column. The mobile phase often consists of a mixture of organic solvents. Based on methods for similar long-chain menaquinones, you can start with a gradient elution using a mixture of methanol, ethanol, and water, or a combination of isopropanol and n-hexane. A UV detector set at approximately 248 nm or 270 nm is suitable for detection.
Troubleshooting Guides
Issue 1: Poor resolution between MK-9 and other menaquinone isomers (e.g., MK-8, MK-10).
Possible Causes:
-
Insufficient selectivity of the stationary phase.
-
Mobile phase composition is not optimized.
-
Inadequate gradient slope.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent Selection: Try different organic modifiers. For example, if you are using methanol, try acetonitrile or a combination of solvents like methanol/acetonitrile or isopropanol/n-hexane to alter selectivity.
-
Mobile Phase Additives: For non-aqueous reversed-phase chromatography, small amounts of a non-polar solvent like n-hexane can sometimes improve the separation of lipid-soluble compounds.
-
-
Change the Stationary Phase:
-
C30 Column: For complex isomer separations of hydrophobic molecules like menaquinones, a C30 column can offer better shape selectivity compared to a standard C18 column.
-
Phenyl Column: A phenyl-based stationary phase can provide alternative selectivity through pi-pi interactions, which may be beneficial for separating aromatic compounds like menaquinones.
-
-
Adjust the Gradient Program:
-
Shallow Gradient: A shallower gradient around the elution time of the menaquinones can increase the separation between closely eluting peaks.
-
Isocratic Hold: Introducing an isocratic hold during the elution of the critical pair can also improve resolution.
-
Issue 2: A broad, asymmetric peak for MK-9, suggesting co-elution with an unknown impurity.
Possible Causes:
-
Co-elution with a structurally similar impurity from the sample matrix (e.g., from bacterial fermentation).
-
Presence of cis/trans isomers of MK-9.
-
Column degradation or contamination.
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample and remove interfering compounds before HPLC analysis.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction to selectively extract the menaquinones from the sample matrix. A common method involves using a mixture of 2-propanol and n-hexane.
-
-
Modify Chromatographic Conditions to Separate Isomers:
-
Temperature Optimization: Lowering the column temperature can sometimes enhance the resolution of isomers.
-
Specialized Columns: Consider using a column with high shape selectivity, such as a C30 or a cholesteryl-based column, which has been shown to be effective for separating vitamin K isomers.
-
-
Column Maintenance:
-
Column Wash: Flush the column with a strong solvent to remove any strongly retained contaminants.
-
Guard Column: Use a guard column to protect the analytical column from contamination and extend its lifetime.
-
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Menaquinone-9 in a Fermentation Broth
This protocol is adapted from methods developed for other long-chain menaquinones and is a good starting point for MK-9 analysis.
1. Sample Preparation (Extraction): a. To 1 mL of fermentation broth, add 2 mL of a 2:1 (v/v) mixture of 2-propanol and n-hexane. b. Vortex vigorously for 5 minutes. c. Centrifuge at 4000 rpm for 10 minutes to separate the layers. d. Carefully collect the upper organic layer (n-hexane) containing the menaquinones. e. Evaporate the solvent under a stream of nitrogen. f. Reconstitute the residue in 1 mL of the initial mobile phase. g. Filter through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Methanol/Water (95:5, v/v).
- Mobile Phase B: Acetonitrile.
- Gradient Program:
- 0-5 min: 100% A
- 5-20 min: Linear gradient to 100% B
- 20-25 min: 100% B
- 25.1-30 min: Return to 100% A (re-equilibration).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 248 nm.
- Injection Volume: 20 µL.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Menaquinone Analysis
| Parameter | Method 1 (for MK-7) | Method 2 (for long-chain MKs) | Proposed Starting Method for MK-9 |
| Column | C18 (4.0 x 125 mm, 5 µm) | C18 ACE | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water/Methanol (1:1, v/v), pH 3.0B: Acetonitrile | A: Water/Methanol (1:1, v/v), pH 3.0B: Acetonitrile | A: Methanol/Water (95:5, v/v)B: Acetonitrile |
| Elution Mode | Gradient | Gradient | Gradient |
| Flow Rate | 1.2 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 248 nm | UV at 248 nm | UV at 248 nm |
Visualizations
Diagram 1: Troubleshooting Workflow for Co-elution Issues
Caption: A logical workflow for identifying and resolving co-elution problems in HPLC.
Diagram 2: Key Factors Influencing Chromatographic Separation
Caption: Interplay of factors that determine the quality of chromatographic separation.
References
Technical Support Center: Optimizing Menaquinone-9 (MK-9) Fermentation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to optimize fermentation conditions for high-yield production of Menaquinone-9 (MK-9).
Troubleshooting Guide
This section addresses common issues encountered during MK-9 fermentation experiments, focusing on identifying the root cause of suboptimal yields and providing actionable solutions.
Q1: Why is my MK-9 yield unexpectedly low?
Low MK-9 yield is a common problem that can be attributed to several factors, ranging from suboptimal culture conditions to inefficient extraction methods. This guide will walk you through a systematic approach to identify and resolve the issue.
First, let's visualize the typical workflow to ensure all stages are correctly implemented.
Caption: High-level experimental workflow for MK-9 production.
If your workflow is robust, consider the following potential causes for low yield, starting with the most common culprits.
Caption: Troubleshooting logic for low MK-9 yield.
1. Suboptimal Media Composition
The composition of the fermentation medium is critical for both bacterial growth and the synthesis of secondary metabolites like MK-9.
-
Inappropriate Carbon Source: While glucose is a common carbon source, high concentrations can sometimes inhibit secondary metabolite production.[1] Glycerol is frequently reported as an effective carbon source for menaquinone production.[2][3] Some studies show that a combination of carbon sources can enhance cell growth and yield.[1]
-
Suboptimal Nitrogen Source: The type and concentration of the nitrogen source significantly impact yield. Combinations of yeast extract and soy peptone are widely reported to enhance menaquinone production.[1]
-
Missing Minerals or Buffers: Phosphorus is a critical element for bacterial growth, energy metabolism, and the integrity of cell membranes. The inclusion of a phosphate source like K₂HPO₄ often proves beneficial, also acting as a buffering agent to maintain a stable pH.
2. Incorrect Fermentation Conditions
Environmental factors must be tightly controlled to ensure optimal enzymatic activity for the MK-9 biosynthesis pathway.
-
Incorrect Temperature: Most Bacillus species, common producers of menaquinones, have an optimal production temperature range. For Bacillus subtilis, this is typically between 37°C and 40°C, though some strains can tolerate a range from 28°C to 45°C. Temperatures outside this range can negatively impact production.
-
Inadequate Aeration and Agitation: Proper oxygen supply is crucial for menaquinone synthesis. In shake flask cultures, an agitation speed around 200 rpm is often optimal to ensure sufficient oxygen transfer and mixing without causing excessive shear stress on the cells.
-
Incorrect pH of the Medium: The initial pH of the fermentation medium should typically be adjusted to around 7.0. While some studies suggest that a slightly alkaline pH can increase yield, this may require strain-specific optimization. Drastic pH shifts during fermentation can inhibit bacterial growth and product formation.
3. Poor Inoculum Quality
The health and density of the initial culture can dictate the success of the entire fermentation run.
-
Low Viability or Density: Ensure the inoculum is in the exponential growth phase when transferred to the production fermenter. A low density or unhealthy starter culture will result in a long lag phase and potentially a failed fermentation.
-
Incorrect Inoculum Size: An inoculum size of around 2-2.5% (v/v) is often a good starting point.
Table 1: Recommended Fermentation Parameters for Menaquinone Production (Note: These values are largely based on studies of MK-7 production by Bacillus subtilis and should be used as a starting point for MK-9 optimization.)
| Parameter | Recommended Range/Value | Common Issues & Remarks |
| Temperature | 30°C - 40°C | Temperatures outside this range can reduce enzyme activity and cell viability. |
| pH (Initial) | ~7.0 | pH can drop during fermentation; buffering capacity is important. |
| Agitation Speed | ~200 rpm (Shake Flask) | Ensures proper aeration and nutrient mixing. |
| Carbon Source | Glycerol (e.g., 2-6% w/v) | High glucose can be inhibitory. Consider fed-batch strategies for glycerol. |
| Nitrogen Source | Soy Peptone, Yeast Extract | A combination is often more effective than a single source. |
| Phosphate Source | K₂HPO₄ (e.g., 0.05-0.06% w/v) | Crucial for growth and acts as a buffer. |
| Fermentation Time | 72 - 120 hours | Peak production time varies by strain and conditions. |
Frequently Asked Questions (FAQs)
Q2: Which bacterial strains are best for MK-9 production?
While Bacillus subtilis, particularly the natto subspecies, is famous for producing high levels of MK-7, other bacterial species are known to synthesize MK-9. Many bacteria, including Escherichia coli, can synthesize various forms of vitamin K2, including MK-9. The selection of a high-producing strain is a critical first step, and screening of different wild-type or metabolically engineered strains is recommended.
Q3: What is the optimal fermentation time for high MK-9 yield?
The optimal fermentation time can vary significantly based on the strain, media, and culture conditions. For menaquinone production in Bacillus, peak yields are often reported between 72 and 120 hours. It is highly recommended to perform a time-course study, taking samples every 12-24 hours, to determine the point of maximum production for your specific experimental setup.
Q4: How do I prepare the medium and inoculum for fermentation?
A detailed protocol is essential for reproducibility. Below is a general methodology that can be adapted.
Experimental Protocol: Media and Inoculum Preparation
-
Seed Culture Medium Preparation:
-
Prepare a standard growth medium (e.g., Luria-Bertani broth).
-
Dispense into flasks and autoclave.
-
-
Production Medium Preparation:
-
Based on the optimized parameters (see Table 1), weigh and dissolve all components (e.g., glycerol, soy peptone, yeast extract, K₂HPO₄) in distilled water.
-
Adjust the pH to 7.0 using 1M NaOH or HCl before sterilization.
-
Autoclave the production medium.
-
-
Inoculum Development:
-
Inoculate the seed culture medium with a single, fresh colony of the selected bacterial strain.
-
Incubate at the optimal temperature (e.g., 37°C) with agitation (e.g., 200 rpm) until the culture reaches the mid-logarithmic growth phase (typically 12-16 hours).
-
-
Inoculation:
-
Aseptically transfer the required volume of the seed culture to the production medium (e.g., a 2% v/v transfer).
-
Commence the production fermentation under the optimized conditions.
-
Q5: How can I accurately extract and quantify the MK-9 produced?
Accurate quantification is crucial for process optimization. This involves an efficient extraction from the culture broth followed by a reliable analytical method.
Experimental Protocol: MK-9 Extraction and Quantification
-
Harvesting: At the end of the fermentation, harvest the culture broth by centrifugation to separate the cells from the supernatant. MK-9 is located in the cell membrane.
-
Extraction:
-
Resuspend the cell pellet in a suitable volume of ethanol.
-
Perform extraction by vigorously mixing the cell suspension with an organic solvent mixture, such as 2-propanol/hexane.
-
Separate the phases by centrifugation. The upper organic phase will contain the extracted menaquinones.
-
Repeat the extraction process on the pellet to maximize recovery.
-
Combine the organic phases and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) for analysis.
-
-
Quantification by HPLC or LC-MS/MS:
-
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common method. LC-MS/MS offers the highest sensitivity and selectivity.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of methanol and ethanol or a gradient system with acetonitrile can be employed for separation.
-
Detection: UV detection is often performed at a wavelength of 248 nm or 268 nm.
-
Standard Curve: Prepare a standard curve using a pure MK-9 standard to accurately quantify the concentration in your samples.
-
Caption: Workflow for MK-9 extraction and quantification.
References
Menaquinone-9 solubility in different organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Menaquinone-9 (MK-9) in various organic solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of Menaquinone-9 (MK-9)?
Menaquinone-9 is a lipophilic molecule, making it generally soluble in nonpolar organic solvents and poorly soluble in polar solvents.[1] Its long isoprenoid side chain contributes to its low water solubility.[2]
Q2: In which organic solvents is Menaquinone-9 known to be soluble?
Q3: Is Menaquinone-9 sensitive to particular experimental conditions?
Yes, menaquinones, including MK-9, are known to be sensitive to light and temperature. Exposure to light, especially UV radiation, can lead to degradation. Therefore, it is recommended to work with MK-9 in a light-protected environment (e.g., using amber vials).
Menaquinone-9 Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for Menaquinone-9 in various organic solvents.
| Solvent | Chemical Formula | Solubility | Conditions |
| Chloroform | CHCl₃ | 100 mg/mL | Not specified |
| Ethanol | C₂H₅OH | 2 mg/mL | Requires sonication and heating to 60°C |
| Methanol | CH₃OH | Soluble (quantitative data not available) | Standard solutions can be prepared |
| Benzene | C₆H₆ | Slightly soluble | Not specified |
| Ethyl Acetate | C₄H₈O₂ | Slightly soluble | Not specified |
| Acetone | C₃H₆O | Data not available | - |
| Hexane | C₆H₁₄ | Data not available | - |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data not available | - |
Note on conflicting data: One source indicates that Menaquinone-9 is "slightly soluble" in chloroform, which contradicts other sources stating a high solubility of 100 mg/mL. Researchers should consider this discrepancy and may need to perform their own solubility tests.
Experimental Protocol: Determining Menaquinone-9 Solubility
This protocol outlines the shake-flask method, a common technique for determining the solubility of a compound in a specific solvent.
Materials:
-
Menaquinone-9 (solid)
-
Selected organic solvent (high purity)
-
Analytical balance
-
Vials with screw caps (amber or covered with aluminum foil)
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of Menaquinone-9 to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer in a constant temperature bath (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
-
Separation of Undissolved Solid:
-
Allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of Menaquinone-9.
-
Prepare a calibration curve using standard solutions of Menaquinone-9 of known concentrations.
-
-
Calculation:
-
Calculate the solubility of Menaquinone-9 in the chosen solvent based on the concentration of the saturated solution and the dilution factor used.
-
Troubleshooting Guide for Menaquinone-9 Dissolution
Researchers may encounter several issues when working with Menaquinone-9. This guide provides potential solutions to common problems.
Problem 1: Menaquinone-9 is not dissolving or dissolving very slowly.
-
Cause: Insufficient solvent volume, low temperature, or inadequate agitation.
-
Solution:
-
Increase the volume of the solvent.
-
Gently warm the solution. For example, dissolving MK-9 in ethanol is aided by heating to 60°C.
-
Use sonication to aid in the dissolution process.
-
Increase the agitation speed or duration.
-
Problem 2: The solution appears cloudy or precipitates over time.
-
Cause: The solution is supersaturated, or the temperature has decreased, causing the compound to precipitate out of the solution.
-
Solution:
-
Ensure the solution is not supersaturated by starting with a smaller amount of MK-9.
-
Maintain a constant temperature, especially if the solubility is highly temperature-dependent.
-
If the solution needs to be stored, ensure it is stored at a temperature where the compound remains soluble.
-
Problem 3: The color of the solution changes, or the concentration of MK-9 decreases over time.
-
Cause: Degradation of Menaquinone-9 due to exposure to light or incompatible substances.
-
Solution:
-
Protect the solution from light by using amber vials or wrapping the vials in aluminum foil.
-
Avoid alkaline conditions, as they can promote the degradation of menaquinones.
-
Be aware that certain minerals can enhance the degradation of menaquinones.
-
Below is a workflow to guide you through troubleshooting common solubility issues with Menaquinone-9.
Troubleshooting workflow for MK-9 solubility issues.
References
Technical Support Center: Menaquinone-9 Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Menaquinone-9 (MK-9) during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Menaquinone-9 (MK-9) degradation?
A1: The primary factors leading to the degradation of MK-9 are exposure to light, elevated temperatures, and alkaline conditions.[1][2][3] Menaquinones are particularly sensitive to UV radiation, which can cause isomerization and other forms of degradation.[2][3]
Q2: What are the optimal storage conditions for MK-9 standards and samples?
A2: For long-term stability, MK-9, both as a powder and in stock solutions, should be stored at low temperatures in the dark. The use of amber vials or containers that block light is highly recommended. For stock solutions, storage at -80°C is suitable for up to 6 months, while at -20°C, it is recommended for use within one month. Powdered MK-9 can be stable for at least four years when stored at -20°C.
Q3: My samples contain various minerals. Can this affect MK-9 stability?
A3: Yes, certain minerals can impact the stability of menaquinones, particularly in formulations. For instance, magnesium oxide can create an alkaline environment that promotes degradation, especially under conditions of high humidity and temperature.
Q4: Can I repeatedly freeze and thaw my MK-9 samples?
A4: While not explicitly detailed for MK-9, repeated freeze-thaw cycles are generally discouraged for many analytes as they can lead to degradation. It is best practice to aliquot samples into smaller, single-use volumes to avoid this.
Q5: What are the common degradation products of MK-9?
A5: Degradation of menaquinones, often initiated by light exposure, can lead to the formation of geometric (cis/trans) isomers of the isoprenoid side chain. Oxidation of the naphthoquinone ring can also occur.
Troubleshooting Guides
Poor Recovery of MK-9 During Sample Extraction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low MK-9 concentration in the final extract. | Incomplete cell/tissue lysis: The tough cellular structures are not sufficiently broken down to release MK-9. | - For tissues, ensure thorough pulverization, for example, by using a tissue pulverizer with liquid nitrogen. - For bacterial samples, enzymatic lysis (e.g., with lysozyme) prior to solvent extraction can improve recovery. |
| Insufficient extraction solvent volume or time: The solvent may be saturated, or there may not have been enough time for complete partitioning of MK-9 into the solvent. | - Perform multiple extraction steps with fresh solvent. For example, three successive extractions can significantly improve yield. - Increase the extraction time with continuous agitation. | |
| Oxidation during extraction: MK-9 is susceptible to oxidation, which can be accelerated by exposure to air and light during the procedure. | - Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent. - Perform the extraction under dim light and minimize the sample's exposure to air. | |
| Precipitation of MK-9: If the sample is reconstituted in a solvent in which MK-9 is not readily soluble, it may precipitate out. | - Ensure the final reconstitution solvent is appropriate for MK-9 (e.g., ethanol, isopropanol, or a mixture of organic solvents). |
Issues in HPLC-UV or LC-MS/MS Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| No or very low signal for MK-9 peak. | Degradation in the autosampler: Samples may degrade while waiting for injection if the autosampler is not cooled or if the vials are not light-protected. | - Use a cooled autosampler. - Use amber or light-blocking autosampler vials. |
| Incorrect detection wavelength (HPLC-UV): The detector is not set to a wavelength where MK-9 absorbs light. | - Set the UV detector to one of the absorbance maxima for MK-9, such as 248 nm or 269 nm. | |
| Poor ionization (LC-MS/MS): MK-9 is a nonpolar molecule and can be challenging to ionize efficiently. | - Atmospheric Pressure Chemical Ionization (APCI) is often more effective than Electrospray Ionization (ESI) for nonpolar compounds like menaquinones. | |
| Poor peak shape (tailing or fronting). | Column overload: Injecting too much sample can lead to distorted peak shapes. | - Dilute the sample and re-inject. |
| Incompatible injection solvent: The solvent used to dissolve the sample is much stronger than the mobile phase, causing peak distortion. | - If possible, dissolve the final extract in the initial mobile phase. | |
| Column degradation: The stationary phase of the column has been damaged. | - Use a guard column to protect the analytical column. - If the problem persists, replace the analytical column. | |
| Fluctuating retention times. | Changes in mobile phase composition: Inconsistent mixing of mobile phase components. | - Ensure the mobile phase is thoroughly mixed and degassed. |
| Temperature fluctuations: The column temperature is not stable. | - Use a column oven to maintain a constant temperature. | |
| Ion suppression or enhancement (LC-MS/MS). | Matrix effects: Co-eluting compounds from the sample matrix, particularly phospholipids, are interfering with the ionization of MK-9. | - Improve sample clean-up using Solid-Phase Extraction (SPE) to remove interfering lipids. - Use a stable isotope-labeled internal standard (e.g., d7-MK-9) to compensate for matrix effects. - Adjust the chromatography to separate MK-9 from the interfering compounds. |
Data Presentation
Stability of Menaquinone-7 (as a proxy for MK-9) under Accelerated Conditions
The following table summarizes the stability of Menaquinone-7 (MK-7), a close structural analog of MK-9, when formulated with different minerals and subjected to accelerated stability testing (40°C / 75% Relative Humidity) for 6 months. The data is presented as the percentage of the initial MK-7 concentration remaining.
| Formulation | Storage Conditions | Duration | Remaining MK-7 (%) | Reference |
| MK-7 alone (Control) | 40°C / 75% RH | 6 months | ~90% | |
| MK-7 with Calcium Citrate | 40°C / 75% RH | 6 months | ~80% | |
| MK-7 with Calcium Carbonate | 40°C / 75% RH | 6 months | ~85% | |
| MK-7 with Magnesium Oxide | 40°C / 75% RH | 6 months | <70% |
Note: This data is for Menaquinone-7 and should be used as a general guide for the stability of long-chain menaquinones like MK-9.
Experimental Protocols
Protocol 1: Extraction of Menaquinone-9 from Human Serum/Plasma
This protocol is adapted from methods described for the extraction of menaquinones from human serum and plasma.
-
Sample Preparation:
-
To 500 µL of serum or plasma in a light-protected tube, add a suitable internal standard (e.g., stable isotope-labeled MK-9).
-
Add 2 mL of ethanol to precipitate proteins. Vortex for 1 minute.
-
-
Liquid-Liquid Extraction:
-
Add 4 mL of n-hexane to the tube.
-
Vortex vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
-
Collection and Drying:
-
Carefully transfer the upper n-hexane layer to a clean, light-protected tube.
-
Evaporate the n-hexane to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the mobile phase or an appropriate organic solvent (e.g., ethanol or isopropanol).
-
Vortex briefly and transfer to an amber autosampler vial for analysis.
-
Protocol 2: Extraction of Menaquinone-9 from Liver Tissue
This protocol is based on general methods for lipid-soluble vitamin extraction from tissues.
-
Tissue Homogenization:
-
Weigh the frozen liver tissue sample.
-
On dry ice, mince the tissue into small pieces.
-
Transfer the minced tissue to a homogenizer tube.
-
Add a suitable volume of a buffer (e.g., PBS) and an antioxidant (e.g., BHT).
-
Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout this process.
-
-
Solvent Extraction:
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.
-
Vortex thoroughly and agitate for at least 30 minutes, protected from light.
-
Centrifuge to pellet the tissue debris.
-
-
Phase Separation and Collection:
-
Collect the lower chloroform layer containing the lipids.
-
Repeat the extraction of the pellet with the chloroform:methanol mixture for improved recovery.
-
Combine the chloroform extracts and evaporate to dryness under nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Reconstitute the dried lipid extract in a small volume of a nonpolar solvent like hexane.
-
Apply the sample to a pre-conditioned silica SPE cartridge.
-
Wash the cartridge with a nonpolar solvent (e.g., hexane) to remove neutral lipids.
-
Elute the menaquinones with a slightly more polar solvent (e.g., hexane with a small percentage of diethyl ether).
-
-
Final Steps:
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase for analysis.
-
Visualizations
Caption: Plausible degradation pathway of Menaquinone-9.
Caption: Recommended workflow for MK-9 sample handling and analysis.
Caption: Troubleshooting logic for low MK-9 signal.
References
Improving the recovery of Menaquinone-9 from complex matrices
Welcome to the technical support center for improving the recovery of Menaquinone-9 (MK-9) from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability of Menaquinone-9 during extraction and purification?
A1: Menaquinone-9, like other menaquinones, is susceptible to degradation from several factors. The most critical are exposure to light, high temperatures, and alkaline pH.[1][2] To mitigate degradation, it is imperative to work under subdued light, minimize heat exposure during steps like solvent evaporation, and avoid alkaline conditions in solvents and reagents.[1] For highly sensitive samples, conducting procedures under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[1]
Q2: Which solvents are most effective for extracting Menaquinone-9?
A2: The choice of solvent largely depends on the matrix. For microbial biomass, polar solvents like methanol and ethanol have shown high extraction yields.[3] A mixture of chloroform and methanol (2:1, v/v) is also commonly used, particularly for wet biomass. For food matrices, a combination of 2-propanol and n-heptane is often employed. It is crucial to use high-purity, fresh solvents to prevent degradation from impurities like peroxides.
Q3: How can I improve the purity of my Menaquinone-9 extract?
A3: A multi-step purification strategy is typically necessary to achieve high purity. This often involves a combination of chromatographic techniques. Common methods include adsorption chromatography, gel permeation chromatography, and reverse-phase chromatography (e.g., using a C18 column). For achieving very high purity, crystallization can be employed as a final step.
Q4: What is the most sensitive method for quantifying Menaquinone-9?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for quantifying low levels of menaquinones, including MK-9, in complex biological matrices. High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also widely used and can provide accurate quantification, though it may be less sensitive than LC-MS/MS.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Recovery of Menaquinone-9
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Cell Lysis (Microbial Sources) | Ensure complete disruption of microbial cell walls. Consider using physical methods like bead-beating or sonication in conjunction with solvent extraction. Microwave-assisted extraction can also enhance cell permeability and improve yields. A novel lysozyme-chloroform-methanol (LCM) method has shown higher extraction efficiency from wet biomass compared to traditional methods that require freeze-drying. |
| Inefficient Solvent Extraction | Optimize the solvent system and extraction parameters. For microbial cells, three successive extractions with methanol for 20 minutes each have been shown to yield up to 99.1% recovery. For food matrices, ensure the appropriate ratio of solvents like 2-propanol and n-heptane. Consider the use of response surface methodology to optimize parameters like temperature and extraction time. |
| Degradation During Processing | Protect the sample from light at all stages. Use amber glassware or cover equipment with aluminum foil. Avoid high temperatures; if a heating step is necessary, keep it as short as possible. Maintain a neutral or slightly acidic pH throughout the extraction and purification process. |
| Matrix Effects in Complex Samples | For food or biological tissue samples, matrix components can interfere with extraction and quantification. Employ a thorough clean-up step, such as solid-phase extraction (SPE), to remove interfering substances. The use of an internal standard, such as deuterium-labeled MK-9, can help correct for matrix effects during LC-MS/MS analysis. |
Problem 2: Impure Menaquinone-9 Isolate
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Lipids and Pigments | Complex matrices contain various lipids and pigments that can be co-extracted with MK-9. A preliminary purification step using adsorption chromatography or gel permeation chromatography can effectively remove these interfering compounds. |
| Insufficient Chromatographic Separation | Optimize the chromatographic conditions. For HPLC, this includes selecting the appropriate column (e.g., reversed-phase C18), mobile phase composition, and gradient elution profile. Ensure the column is not overloaded with the crude extract. |
| Presence of Menaquinone Isomers | Menaquinones can exist as cis and trans isomers, with the all-trans form being the biologically active one. HPLC methods can be optimized to separate these isomers. The use of a C30 column has been shown to be effective for this purpose. |
Experimental Protocols
Protocol 1: Extraction and Purification of Menaquinone-9 from Microbial Biomass
This protocol is a generalized procedure based on common methodologies for recovering menaquinones from bacterial sources.
-
Cell Harvesting and Preparation:
-
Harvest microbial cells from the fermentation broth by centrifugation.
-
Wash the cell pellet with distilled water to remove residual medium components.
-
The cell pellet can be either freeze-dried or used as wet biomass. The lysozyme-chloroform-methanol (LCM) method is recommended for wet biomass for faster and potentially more efficient extraction.
-
-
Extraction:
-
For dried cells, perform three successive extractions with methanol (e.g., 20 minutes each with vigorous shaking).
-
For wet cells using the LCM method, treat with lysozyme followed by extraction with a chloroform/methanol mixture.
-
Pool the solvent fractions containing the extracted menaquinones.
-
-
Purification:
-
Adsorption Chromatography: Pass the crude extract through a silica gel column to remove highly polar impurities.
-
Gel Permeation Chromatography: Further purify the extract to separate compounds based on size, which helps in removing lipids.
-
Reverse-Phase HPLC: Use a C18 column with a mobile phase such as methanol and ethanol to isolate and purify MK-9.
-
-
Crystallization (Optional):
-
For obtaining high-purity MK-9, the purified fraction can be concentrated and crystallized.
-
Protocol 2: Quantification of Menaquinone-9 by LC-MS/MS
This protocol outlines a general procedure for the quantification of MK-9 in a purified extract.
-
Sample Preparation:
-
Evaporate the solvent from the purified MK-9 fraction under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent compatible with the LC-MS/MS mobile phase (e.g., methanol).
-
Add an appropriate internal standard (e.g., deuterium-labeled MK-9).
-
-
LC-MS/MS Analysis:
-
Column: Use a reversed-phase column (e.g., Accucore PFP or C18).
-
Mobile Phase: A common mobile phase consists of a gradient of methanol and water containing a small percentage of formic acid or ammonium formate.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for the specific precursor and product ion transitions for MK-9 and the internal standard.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a benchmark for recovery and purity.
Table 1: Menaquinone Extraction and Purification Efficiencies from Microbial Sources
| Menaquinone | Extraction Method | Purification Method | Recovery Rate | Purity | Reference |
| MK-4, MK-5, MK-6 | Methanol Extraction | Adsorption, Gel Permeation, RP-C18 Chromatography | 87.3% - 94.7% | 96.3% - 99.2% | |
| MK-8(H2) | Solvent Extraction | High-Speed Counter-Current Chromatography | Not Specified | 99.75% |
Table 2: Analytical Method Performance for Menaquinone Quantification
| Method | Matrix | Limit of Quantification (LOQ) | Recovery | Reference |
| LC-ESI-MS/MS | Food (Hazelnut, Cheese, etc.) | 2.5 µ g/100 g for MK-9 | 94% - 125% (spiked samples) | |
| TLC-Densitometry | Pharmaceuticals | Not specified for MK-9 alone | 95.78% - 104.96% | |
| LC-MS/MS | Food | 0.5 ng/mL for MK-4, 1.0 ng/mL for MK-7 | Not Specified |
Visualizations
Caption: Generalized experimental workflow for the recovery of Menaquinone-9.
Caption: Troubleshooting logic for addressing low Menaquinone-9 recovery.
References
Validation & Comparative
A Comparative Analysis of the Bioavailability of Menaquinone-9 (MK-9) and Menaquinone-7 (MK-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K2, a family of fat-soluble vitamins known as menaquinones, plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. Among the different forms of menaquinones, Menaquinone-7 (MK-7) has been extensively studied and is recognized for its high bioavailability. Menaquinone-9 (MK-9), another long-chain menaquinone, is also present in the diet, but its bioavailability in humans is less characterized. This guide provides a comparative overview of the current scientific understanding of the bioavailability of MK-9 versus MK-7, supported by available experimental data and methodologies.
Quantitative Bioavailability Data
Direct comparative human clinical trials on the bioavailability of MK-9 versus MK-7 are limited. Much of the available data focuses on MK-7, often in comparison to other vitamin K forms like phylloquinone (vitamin K1) and menaquinone-4 (MK-4). A planned clinical trial (NCT07041645) aims to directly compare the bioavailability of various vitamin K vitamers, including MK-7 and MK-9, using 13C-labelled compounds, highlighting the current gap in knowledge. The hypothesis of this upcoming study is that MK-9 will exhibit the highest bioavailability, followed by MK-7.
The following table summarizes the available pharmacokinetic parameters for MK-7 and the limited information for MK-9.
| Pharmacokinetic Parameter | Menaquinone-7 (MK-7) | Menaquinone-9 (MK-9) | Reference |
| Peak Plasma Concentration (Cmax) | ~1 ng/mL (from tablets) | Data not available from human studies | [1] |
| Time to Peak (Tmax) | 2-6 hours | Data not available from human studies | [1][2] |
| Area Under the Curve (AUC) | 13.8 ± 4.3 to 16.1 ± 6.7 ng/mL x h (24h AUC from tablets) | Data not available from human studies | [1] |
| Half-life (t1/2) | Very long, remains detectable for up to 48 hours after a single dose | Reported to be long | [2] |
It is important to note that studies in rats have suggested that the absorption of menaquinones may decrease as the length of the isoprenoid side chain increases, which would imply lower absorption for MK-9 compared to MK-7. This contradicts the hypothesis of the upcoming clinical trial, underscoring the need for direct human data.
Experimental Protocols
The following section details a typical experimental protocol for a human bioavailability study of menaquinones, based on methodologies reported in the literature.
Study Design: Single-Dose, Randomized, Crossover (as planned in NCT07041645)
-
Participants: Healthy adult volunteers.
-
Intervention: Administration of a single oral dose of MK-7 or MK-9, often with a standardized meal to facilitate absorption of these fat-soluble vitamins. A washout period is observed between the administration of each compound in a crossover design.
-
Blood Sampling: Venous blood samples are collected at baseline (pre-dose) and at multiple time points post-dose (e.g., 0, 2, 4, 6, 8, 10, 24, 48, and 72 hours) to capture the full pharmacokinetic profile.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of MK-7 and MK-9 are quantified using highly sensitive and specific methods such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This method allows for the accurate measurement of low concentrations of different vitamin K forms in biological matrices.
-
Pharmacokinetic Analysis: The collected plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.
Visualizations
Experimental Workflow for a Bioavailability Study
Vitamin K Metabolic Pathway
Signaling and Metabolic Pathways
Both MK-7 and MK-9, as forms of vitamin K, are essential cofactors for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues in vitamin K-dependent proteins (VKDPs). This carboxylation is critical for the biological activity of VKDPs, enabling them to bind calcium and participate in processes like blood coagulation (e.g., prothrombin), bone mineralization (e.g., osteocalcin), and the inhibition of vascular calcification (e.g., matrix Gla protein).
The vitamin K cycle, occurring in the endoplasmic reticulum, regenerates the active, reduced form of vitamin K (hydroquinone) that is required by GGCX. There is currently no evidence to suggest that MK-7 and MK-9 utilize different metabolic or signaling pathways for their function as a cofactor. However, differences in their bioavailability and tissue distribution could lead to variations in the efficiency of VKDP activation in different parts of the body. Long-chain menaquinones like MK-9 are thought to be preferentially incorporated into low-density lipoproteins (LDL), which may facilitate their transport to extra-hepatic tissues compared to shorter-chain forms.
Conclusion
The existing body of evidence strongly supports the superior bioavailability of MK-7 compared to shorter-chain menaquinones like MK-4. For MK-9, direct comparative data in humans remains scarce. While some animal studies suggest potentially lower absorption with increasing side-chain length, an upcoming human clinical trial hypothesizes that MK-9 may have even higher bioavailability than MK-7. This highlights a critical area for future research.
References
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Menaquinone-9 Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of Menaquinone-9 (MK-9), a vital long-chain vitamin K2 homolog, is critical. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most suitable technique for specific research needs.
While direct cross-validation studies for Menaquinone-9 are not extensively documented, a comparative analysis can be constructed from existing validated methods for MK-9 and other closely related menaquinones. Generally, LC-MS/MS methods are recognized for their superior sensitivity and specificity compared to HPLC-based techniques.[1][2]
Comparative Analysis of HPLC and LC-MS for Menaquinone Quantification
The choice between HPLC and LC-MS for menaquinone analysis depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and available instrumentation.[3] LC-MS/MS is often favored for its ability to provide more specific and sensitive detection, which is particularly advantageous when dealing with the low concentrations of vitamin K typically found in biological samples.[1][4]
Quantitative Data Summary
The following table summarizes the typical validation parameters for both HPLC and LC-MS/MS methods for the analysis of menaquinones. The LC-MS/MS data includes parameters specifically for MK-9, while the HPLC data is representative of methods validated for other menaquinones, such as MK-7, and serves as a baseline for what could be expected for an MK-9 method.
| Validation Parameter | HPLC-UV (Representative for Menaquinones) | LC-ESI-MS/MS (for Menaquinone-9) |
| Linearity Range | 0.10 - 18.00 µg/mL | Not explicitly stated for MK-9 |
| Correlation Coefficient (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~0.03 µg/mL | Not explicitly stated for MK-9 |
| Limit of Quantification (LOQ) | ~0.10 µg/mL | 2.5 µ g/100 g of food |
| Accuracy (Recovery) | 96.0% - 108.9% | Trueness: 94–125% |
| Precision (%RSD) | < 5% | Intra- and inter-day precision: <15% |
Note: HPLC data is based on a validated method for Menaquinone-7 in fermentation broth and serves as an illustrative example. LC-ESI-MS/MS data is from a validated method for MK-9 in various food matrices.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection (Representative Protocol)
This protocol is based on a validated method for the determination of Menaquinone-7 in fermented soybean nutraceuticals and is representative of a typical HPLC-UV setup that could be adapted for MK-9.
-
Instrumentation : Quaternary HPLC system with a UV detector.
-
Column : Lichrospher-100, RP-C18 (5 µm, 125 mm × 4.0 mm).
-
Mobile Phase : A gradient mixture of water and methanol (1:1 v/v) acidified to pH 3.0 with orthophosphoric acid (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate : 1.2 mL/min.
-
Detection : UV absorbance at 248 nm.
-
Sample Preparation : Extraction from the sample matrix is typically performed using a solvent system like propan-2-ol and n-hexane (1:2 v/v). The organic layer is then separated, concentrated, and filtered before injection.
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This protocol is based on a validated method for the quantification of phylloquinone (PK), MK-4, MK-7, and MK-9 in food matrices.
-
Instrumentation : LC system coupled with a triple quadrupole tandem mass spectrometer.
-
Column : A suitable reversed-phase column is used for separation.
-
Mobile Phase : The mobile phase composition is optimized for the separation of different menaquinone forms. A common mobile phase consists of 0.1% formic acid and 5mM ammonium formate in water and 0.1% formic acid in methanol.
-
Run Time : A total chromatography time of around 9 minutes per run has been reported.
-
Detection : A triple quadrupole tandem mass spectrometer is used for detection, which allows for the specific detection and quantification of different menaquinone forms.
-
Sample Preparation : Sample preparation may involve extraction, lipase treatment to remove fat, and a clean-up step. For some matrices, a semi-preparative HPLC cleanup may be necessary.
Methodology Visualization
The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the signaling pathway context of menaquinones.
References
- 1. researchgate.net [researchgate.net]
- 2. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
Menaquinone-9 vs. Menaquinone-4: A Comparative Analysis of Their Effects on Bone Mineral Density
A comprehensive review of preclinical and clinical data on the roles of MK-9 and MK-4 in bone health, tailored for researchers and drug development professionals.
This guide provides an objective comparison of the effects of two vitamin K2 homologs, Menaquinone-9 (MK-9) and Menaquinone-4 (MK-4), on bone mineral density (BMD). While both are subtypes of vitamin K2, emerging research suggests differences in their bioavailability and efficacy in supporting skeletal health. This document summarizes the current scientific evidence, with a focus on quantitative data from experimental studies, detailed methodologies, and the underlying signaling pathways.
Key Findings at a Glance
Current evidence, primarily from preclinical studies, suggests that dietary Menaquinone-9 (MK-9) does not directly contribute to improving bone mineral density or bone quality, despite being a precursor to Menaquinone-4 (MK-4) in bone tissue. In contrast, Menaquinone-4 has been extensively studied, with several human clinical trials indicating its potential to maintain or improve bone mineral density, particularly at pharmacological doses. A significant gap in the literature exists regarding human studies on the direct effects of MK-9 on bone health, underscoring the need for further research in this area.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal preclinical study comparing MK-9 and MK-4 in mice, and from various human clinical trials investigating the effects of MK-4 on bone mineral density.
Table 1: Preclinical Comparison of MK-9 Supplementation on Bone Parameters in Mice
| Parameter | Low MK-9 Diet (0.06 mg/kg) | High MK-9 Diet (2.1 mg/kg) | p-value | Sex | Reference |
| Femoral Tissue Strength (N/mm²) | 114.8 ± 10.1 | 115.8 ± 11.2 | >0.05 | Male | [1] |
| 111.4 ± 10.9 | 108.9 ± 11.1 | >0.05 | Female | [1] | |
| Maximum Bending Moment (N·mm) | 12.3 ± 1.8 | 12.8 ± 1.9 | >0.05 | Male | [1] |
| 10.1 ± 1.5 | 9.8 ± 1.4 | >0.05 | Female | [1] | |
| Section Modulus (mm³) | 0.107 ± 0.014 | 0.110 ± 0.015 | >0.05 | Male | [1] |
| 0.091 ± 0.012 | 0.090 ± 0.011 | >0.05 | Female | ||
| Total Body BMD (g/cm²) | 0.051 ± 0.002 | 0.051 ± 0.002 | >0.05 | Male | |
| 0.049 ± 0.002 | 0.048 ± 0.002 | >0.05 | Female |
Data are presented as mean ± SD. BMD: Bone Mineral Density.
Table 2: Selected Human Clinical Trials on the Effect of MK-4 Supplementation on Bone Mineral Density
| Study Population | MK-4 Dosage | Duration | Key Findings on BMD | Reference |
| Postmenopausal Japanese women | 1.5 mg/day | 12 months | Prevented forearm bone loss compared to placebo. | |
| Postmenopausal women with osteoporosis | 45 mg/day | 12 months | Improved lumbar spine BMD by 1.2% and hip BMD by 2.7%. | |
| Postmenopausal women with osteoporosis | 45 mg/day | 6 months | Improved bone density compared to control group (calcium and vitamin D only). | |
| Elderly osteoporotic women with vertebral fractures | 45 mg/day | 2 weeks | No significant change in BMD (short duration, focused on bone turnover markers). |
Experimental Protocols
Preclinical Study: Dietary Menaquinone-9 Supplementation in Mice
A key study investigated the effects of dietary MK-9 on bone tissue quality and density in a mouse model.
-
Animal Model: Four-week-old male (n=32) and female (n=32) C57BL/6 mice were used.
-
Dietary Intervention: Mice were randomly assigned to one of two experimental diets for 12 weeks:
-
Low MK-9 diet: 0.06 mg of MK-9 per kg of diet.
-
High MK-9 diet: 2.1 mg of MK-9 per kg of diet.
-
-
Metabolic Fate Analysis: During the 11th week, a subgroup of mice (n=7 per sex per group) received deuterium-labeled MK-9 to trace its conversion to MK-4 in bone tissue.
-
Bone Parameter Measurement: At the end of the 12-week period, various bone parameters were assessed, including:
-
Femoral tissue strength, maximum bending moment, and section modulus using biomechanical testing.
-
Total body bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA).
-
Vitamin K concentrations in bone and liver were measured using high-performance liquid chromatography-mass spectrometry (HPLC-MS).
-
The experimental workflow for this preclinical study is illustrated in the diagram below.
Signaling Pathways in Bone Metabolism
Menaquinone-4 has been shown to influence bone metabolism through various signaling pathways, primarily by affecting the activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
MK-4's Influence on Osteoblasts:
-
Gene Expression: MK-4 can upregulate the expression of key osteoblastic genes.
-
Osteocalcin Carboxylation: Like other forms of vitamin K, MK-4 is essential for the gamma-carboxylation of osteocalcin, a protein crucial for binding calcium to the bone matrix.
MK-4's Influence on Osteoclasts:
-
RANKL/OPG Pathway: MK-4 has been shown to inhibit osteoclastogenesis by modulating the RANKL/OPG signaling pathway. It can decrease the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a key cytokine for osteoclast differentiation and activation, and increase the expression of Osteoprotegerin (OPG), a decoy receptor that neutralizes RANKL.
-
NF-κB Inhibition: MK-4 may also suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a critical role in osteoclast formation and survival.
The signaling pathway by which MK-4 is thought to influence bone remodeling is depicted below.
Conclusion
The current body of scientific evidence strongly indicates a more established role for Menaquinone-4 in supporting bone health compared to Menaquinone-9. While preclinical research shows that dietary MK-9 can be converted to MK-4 in bone tissue, this conversion does not appear to translate into a direct beneficial effect of MK-9 supplementation on bone mineral density or bone quality in mice.
In contrast, numerous human clinical trials have demonstrated that MK-4 supplementation, particularly at pharmacological doses, can positively influence bone metabolism and may help to maintain or even increase bone mineral density in postmenopausal women with osteoporosis. The mechanisms underlying MK-4's effects on bone appear to involve the modulation of key signaling pathways that regulate both bone formation and resorption.
For researchers, scientists, and drug development professionals, these findings highlight the importance of considering the specific menaquinone homolog when investigating interventions for bone health. While MK-4 remains a promising candidate, the role of MK-9 appears to be indirect at best, serving as a pro-vitamin. Future research, particularly well-designed human clinical trials, is necessary to definitively elucidate the potential, if any, of direct MK-9 supplementation for improving bone mineral density. Until such data becomes available, the focus for therapeutic development in the context of vitamin K2 and bone health remains firmly on Menaquinone-4 and other long-chain menaquinones like MK-7.
References
A Comparative Analysis of Menaquinone Profiles in Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of menaquinone (MK, vitamin K2) profiles across various bacterial species, supported by experimental data. Understanding the diversity of these vital electron carriers is crucial for research in bacterial physiology, metabolism, and the development of novel antimicrobial agents targeting menaquinone biosynthesis.
Data Presentation: Quantitative Menaquinone Profiles
The composition of menaquinones, characterized by the length of their isoprenoid side chain (MK-n), varies significantly among bacterial species. This variation is a valuable chemotaxonomic marker. The following table summarizes the menaquinone profiles of several key bacteria, highlighting the predominant forms and their relative abundance where data is available.
| Bacterial Species | Major Menaquinone (MK) Forms | Relative Abundance (%) | Total Menaquinone Content (nmol/g dry weight) |
| Escherichia coli | MK-8, Demethylmenaquinone-8 (DMK-8) | MK-8 and DMK-8 are the major forms. | ~9-fold higher under anaerobic vs. aerobic conditions. |
| Bacillus subtilis | MK-7 | Predominantly MK-7. | - |
| Lactococcus lactis | MK-9, MK-8 | MK-9 and MK-8 are the most abundant. Minor forms include MK-3, MK-5, MK-6, MK-7, and MK-10.[1][2][3] | Varies with strain and culture conditions. One strain produced ~3 nmol/g CDW.[1] |
| Staphylococcus aureus | MK-8 | MK-8 is the most predominant form.[4] | - |
| Mycobacterium smegmatis | MK-9(H2) | The dihydrogenated form of MK-9 is a major component. | - |
| Corynebacterium glutamicum | MK-8(H2), MK-9(H2) | Dihydrogenated forms of MK-8 and MK-9 are present. | - |
Note: The absolute and relative amounts of menaquinones can be influenced by growth conditions such as aeration, temperature, and nutrient availability.
Experimental Protocols
Accurate determination of menaquinone profiles relies on robust extraction and analytical techniques. Below are detailed methodologies for these key experiments.
Menaquinone Extraction (Modified Bligh and Dyer Method)
This protocol is a widely used method for the extraction of lipids, including menaquinones, from bacterial cells.
Materials:
-
Bacterial cell pellet
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS) or 10 mM Tris-HCl buffer (pH 7.4)
-
Lysozyme (for Gram-positive bacteria, optional)
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet twice with cold PBS or Tris-HCl buffer to remove residual media components.
-
Cell Lysis (for Gram-positive bacteria): For bacteria with thick peptidoglycan walls, enzymatic lysis can improve extraction efficiency. Resuspend the cell pellet in buffer and treat with lysozyme according to the manufacturer's instructions.
-
Solvent Extraction:
-
To 1 part of the cell suspension (or washed pellet resuspended in a small amount of water), add 3.75 parts of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 15-20 minutes.
-
Add 1.25 parts of chloroform and vortex for 1 minute.
-
Add 1.25 parts of water and vortex for another minute.
-
-
Phase Separation: Centrifuge the mixture at a low speed (e.g., 1000 rpm) for 5-10 minutes to separate the phases. Two distinct layers will form: an upper aqueous (methanol-water) phase and a lower organic (chloroform) phase containing the lipids. A protein disk may be visible at the interface.
-
Collection of Lipid Extract: Carefully aspirate and discard the upper aqueous phase. Collect the lower chloroform phase, which contains the menaquinones.
-
Drying and Reconstitution: Evaporate the chloroform from the collected organic phase using a rotary evaporator or a vacuum concentrator. Reconstitute the dried lipid extract in a small, known volume of a suitable solvent for HPLC analysis (e.g., 2-propanol:n-hexane, 2:1, v/v).
HPLC Analysis of Menaquinones
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the separation and quantification of menaquinone homologs.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reverse-phase C18 column (e.g., Gemini C18) is commonly used.
-
Mobile Phase: An isocratic mobile phase, such as a mixture of 2-propanol and n-hexane (e.g., 2:1, v/v), is often effective.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Detection: UV detection at a wavelength of 248 nm or 270 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for each menaquinone homolog of interest (e.g., MK-4, MK-7, MK-8, MK-9).
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration for each menaquinone standard.
-
Sample Analysis: Inject the reconstituted bacterial lipid extract into the HPLC system.
-
Identification and Quantification:
-
Identify the menaquinone peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each menaquinone homolog in the sample by using the corresponding calibration curve.
-
The concentration is typically expressed as nmol per gram of dry cell weight.
-
Mandatory Visualization
Classical Menaquinone Biosynthesis Pathway
The classical pathway for menaquinone biosynthesis is a multi-step enzymatic process that converts chorismate into menaquinone. This pathway is a promising target for the development of new antibiotics as it is essential for many pathogenic bacteria and is absent in humans.
Caption: The classical menaquinone biosynthesis pathway.
Experimental Workflow for Menaquinone Analysis
The following diagram illustrates the general workflow for the extraction and analysis of menaquinones from bacterial cultures.
Caption: Workflow for bacterial menaquinone analysis.
References
- 1. Long-chain vitamin K2 production in Lactococcus lactis is influenced by temperature, carbon source, aeration and mode of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactococcus lactis Mutants Obtained From Laboratory Evolution Showed Elevated Vitamin K2 Content and Enhanced Resistance to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Engineering Lactococcus lactis for Increased Vitamin K2 Production [frontiersin.org]
- 4. Menaquinone biosynthesis potentiates haem toxicity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of MK-9 in Extrahepatic Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Menaquinone-9 (MK-9), a long-chain form of Vitamin K2, and its role in extrahepatic tissues. It objectively compares the current understanding of MK-9's biological activity with the more extensively studied menaquinones, MK-4 and MK-7, supported by available experimental data. This document is intended to summarize the state of the science and identify areas for future research.
Introduction to Extrahepatic Vitamin K-Dependent Proteins
Vitamin K is essential for the post-translational modification of specific proteins, converting glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues. This process, known as carboxylation, is crucial for the biological activity of these Vitamin K-Dependent Proteins (VKDPs). While the liver utilizes Vitamin K for the synthesis of coagulation factors, extrahepatic tissues synthesize their own VKDPs that play vital roles in calcium homeostasis and tissue health.[1][2] Key extrahepatic VKDPs include:
-
Matrix Gla-Protein (MGP): Synthesized by vascular smooth muscle cells and chondrocytes, MGP is a potent inhibitor of soft tissue and vascular calcification.[3]
-
Osteocalcin (OC): Produced by osteoblasts, OC is involved in bone mineralization and is a marker of bone formation.[4]
-
Gla-Rich Protein (GRP): Found in cartilage and the vascular system, its precise role is still under investigation but is thought to be involved in calcification regulation.[2]
The activation of these proteins is dependent on the availability of Vitamin K, and there is growing evidence that different forms of Vitamin K2 (menaquinones) have varying efficacy in extrahepatic tissues.
Comparative Bioavailability and Pharmacokinetics of Menaquinones
The biological effects of menaquinones are largely influenced by their bioavailability and circulating half-life, which differ significantly based on the length of their isoprenoid side chain.
| Feature | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) | Menaquinone-9 (MK-9) |
| Serum Half-life | Short (~2-8 hours) | Long (~68 hours) | Very Long (~60 hours) |
| Bioavailability | Poor at nutritional doses; not readily detected in serum after supplementation. | Well-absorbed, leading to significant increases in serum levels. | Appears to be poorly absorbed compared to MK-7, despite its long half-life. |
| Tissue Distribution | Found in various extrahepatic tissues like the brain, pancreas, and arteries, often through conversion from other Vitamin K forms. | Due to its long half-life, it effectively reaches extrahepatic tissues. | Primarily associated with LDLs in circulation, which contributes to its slow clearance. |
| Primary Dietary Sources | Animal products (meat, eggs, dairy). | Fermented foods, especially natto. | Fermented cheeses and other fermented foods. |
Role in Cardiovascular Health
The primary role of Vitamin K2 in the cardiovascular system is the activation of MGP to inhibit vascular calcification.
Comparison of Menaquinones in Cardiovascular Health
-
MK-7: Clinical studies have demonstrated that supplementation with MK-7 improves the carboxylation of MGP and can reduce arterial stiffness.
-
MK-4: While it is found in arterial tissue, its rapid clearance may limit its systemic efficacy in MGP carboxylation when obtained from dietary supplements.
-
MK-9: Epidemiological evidence from the Rotterdam Study and other cohort studies suggests a strong association between higher dietary intake of long-chain menaquinones, including MK-7, MK-8, and MK-9 , and a reduced risk of coronary heart disease and aortic calcification. For every 10 mcg increase in daily K2 intake, the risk of coronary heart disease was observed to be reduced by 9%. However, clinical intervention studies specifically evaluating the effect of MK-9 supplementation on cardiovascular endpoints are currently lacking.
Mechanism of Menaquinones in Vascular Health
Role in Bone Metabolism
In bone, Vitamin K2 is required for the carboxylation of osteocalcin, a protein essential for bone mineralization.
Comparison of Menaquinones in Bone Health
-
MK-7: Supplementation with MK-7 has been shown to improve the carboxylation of osteocalcin and is associated with improved bone mineral density and reduced bone loss in postmenopausal women.
-
MK-4: High-dose (45 mg/day) MK-4 supplementation is used as a pharmaceutical treatment for osteoporosis in Japan and has been shown to increase bone density and reduce fracture rates.
-
MK-9: A recent study in mice provided the first direct experimental evidence of MK-9's role in bone. The study found that while dietary MK-9 is converted to MK-4 within bone tissue, supplementation with MK-9 did not lead to improvements in bone mineral density or bone tissue quality during skeletal development. In female mice, a higher intake of MK-9 was unexpectedly associated with lower bone cross-sectional area and moment of inertia.
Quantitative Data from MK-9 Mouse Study
| Parameter | Low MK-9 Diet (0.06 mg/kg) | High MK-9 Diet (2.1 mg/kg) | P-value (Female Mice) |
| Bone MK-4 Concentration (pmol/g) | Significantly Lower | Significantly Higher | <0.001 |
| Femoral Bone Mineral Density | No Significant Difference | No Significant Difference | ≥0.083 |
| Femoral Cross-sectional Area | Higher | Lower | 0.003 |
| Femoral Moment of Inertia | Higher | Lower | 0.001 |
| Data adapted from a study on C57BL/6 mice supplemented for 12 weeks. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
Protocol: Investigating the Effect of MK-9 on Bone Health in Mice
This protocol is a summary of the methodology used in a recent study evaluating dietary MK-9.
-
Animal Model: 4-week-old male and female C57BL/6 mice are used.
-
Dietary Intervention: Mice are randomized into two groups and fed a diet containing either a low (0.06 mg/kg) or high (2.1 mg/kg) concentration of MK-9 for 12 weeks.
-
Stable Isotope Tracing: During the 11th week, a subgroup of mice receives daily deuterium-labeled MK-9 (²H₇-MK-9) to trace its conversion to MK-4 in tissues.
-
Tissue Collection: At 16 weeks of age, mice are euthanized. Livers and femurs are collected and stored at -80°C.
-
Vitamin K Analysis: Vitamin K concentrations (MK-4 and MK-9) in liver and bone are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Bone Densitometry: Bone mineral density (BMD) of the femur is measured using peripheral quantitative computed tomography (pQCT) or dual-energy X-ray absorptiometry (DXA).
-
Biomechanical Testing: Femoral strength is assessed using a three-point bending test to determine parameters such as maximum bending moment and tissue strength.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., two-way ANOVA) to determine the effects of diet and sex on the measured outcomes.
Workflow for MK-9 Animal Study
Conclusion and Future Directions
The role of MK-9 in extrahepatic tissues is an emerging area of research with intriguing but limited data. While epidemiological studies suggest a potential benefit of long-chain menaquinones, including MK-9, for cardiovascular health, the first preclinical study on bone metabolism did not show a positive effect, despite its conversion to MK-4 in bone tissue.
Key Takeaways:
-
MK-7 remains the best-characterized menaquinone for extrahepatic health , with strong evidence supporting its superior bioavailability and efficacy in activating MGP and osteocalcin.
-
MK-9 has a very long serum half-life but may be poorly absorbed , raising questions about its overall bioavailability and physiological relevance from dietary supplements.
-
Observational data for MK-9 in cardiovascular health are promising , but require validation through randomized controlled trials.
-
Preclinical data do not currently support a role for MK-9 supplementation in enhancing bone health.
Future research should focus on well-controlled clinical trials to determine the true bioavailability and efficacy of MK-9 in humans, particularly its effects on validated biomarkers of cardiovascular and bone health, such as the carboxylation status of MGP and osteocalcin. Further investigation into its potential signaling pathways, independent of its conversion to MK-4, is also warranted.
References
Confirming the Identity of Menaquinone-9 using NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of Menaquinone-9 (MK-9), a vital member of the vitamin K2 family. In the absence of a complete, publicly available assigned NMR dataset for MK-9, this document presents a detailed, representative ¹H and ¹³C NMR chemical shift table based on data from closely related analogs and established knowledge of naphthoquinone and isoprenoid structures. We also provide a standardized experimental protocol for acquiring high-quality NMR data for menaquinones and a comparative analysis with Menaquinone-7 (MK-7), another significant homolog.
Introduction to Menaquinone-9
Menaquinone-9 (MK-9), also known as Vitamin K2(45), is a fat-soluble vitamin characterized by a 2-methyl-1,4-naphthoquinone ring and a side chain composed of nine unsaturated isoprenoid units.[1][2] It plays a crucial role in various physiological processes, including blood coagulation and bone metabolism. Accurate structural confirmation of MK-9 is paramount for quality control in pharmaceutical preparations and for advancing research into its biological functions. NMR spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of organic molecules like MK-9.
Comparative NMR Data: Menaquinone-9 vs. Menaquinone-7
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for all-trans-Menaquinone-9, compiled from spectral data of the naphthoquinone head group and the repeating isoprenoid units of menaquinone analogs. For comparison, the reported chemical shifts for all-trans-Menaquinone-7 are also provided. The numbering scheme for the atoms is shown in the accompanying diagram.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Menaquinone-9 and Menaquinone-7 (in CDCl₃)
| Atom No. | Menaquinone-9 (MK-9) ¹H Chemical Shift (ppm) | Menaquinone-9 (MK-9) ¹³C Chemical Shift (ppm) | Menaquinone-7 (MK-7) ¹H Chemical Shift (ppm) | Menaquinone-7 (MK-7) ¹³C Chemical Shift (ppm) |
| 2-CH₃ | ~2.18 (s) | ~12.5 | ~2.18 (s) | ~12.5 |
| 3' | - | ~143.2 | - | ~143.1 |
| 1' | ~3.34 (d) | ~26.2 | ~3.34 (d) | ~26.2 |
| 2' | ~5.09 (t) | ~119.8 | ~5.09 (t) | ~119.8 |
| 3'-CH₃ | ~1.78 (s) | ~16.3 | ~1.78 (s) | ~16.3 |
| 4' | ~2.00 (m) | ~39.7 | ~2.00 (m) | ~39.7 |
| 5' | ~2.07 (m) | ~26.7 | ~2.07 (m) | ~26.7 |
| 6' | ~5.11 (t) | ~124.3 | ~5.11 (t) | ~124.3 |
| 7'-CH₃ | ~1.60 (s) | ~16.0 | ~1.60 (s) | ~16.0 |
| ... | ... | ... | ... | ... |
| Terminal Isoprene CH | ~5.11 (t) | ~124.4 | ~5.11 (t) | ~124.4 |
| Terminal Isoprene C | - | ~131.3 | - | ~131.3 |
| Terminal Isoprene CH₃ (cis) | ~1.68 (s) | ~25.7 | ~1.68 (s) | ~25.7 |
| Terminal Isoprene CH₃ (trans) | ~1.60 (s) | ~17.7 | ~1.60 (s) | ~17.7 |
| 5, 8 | ~8.08 (m) | ~126.3 | ~8.08 (m) | ~126.3 |
| 6, 7 | ~7.68 (m) | ~133.4 | ~7.68 (m) | ~133.4 |
| 4a, 8a | - | ~132.4 | - | ~132.4 |
| 1, 4 | - | ~184.8, ~185.5 | - | ~184.8, ~185.5 |
| 2, 3 | - | ~148.1, ~143.0 | - | ~148.1, ~143.0 |
Note: The chemical shifts for the repeating isoprenoid units (positions 4' to the terminal isoprene) are very similar and often overlap, appearing as broad multiplets in the ¹H NMR spectrum and as a cluster of signals in the ¹³C NMR spectrum. The data for MK-9 is extrapolated from known data for the naphthoquinone moiety and the repeating isoprenoid units of shorter-chain menaquinones.
Experimental Protocols
1. Sample Preparation
-
Sample Purity: Ensure the Menaquinone-9 sample is of high purity. Purification can be achieved by flash column chromatography or preparative thin-layer chromatography (TLC).
-
Solvent: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for menaquinones due to their good solubility in this solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).
2. NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Parameters:
-
Spectral Width: 10-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
-
-
-
2D NMR Spectroscopy (for full structural assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
Visualization of the Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the identity of Menaquinone-9 using NMR spectroscopy.
Caption: Workflow for Menaquinone-9 identification via NMR.
Signaling Pathway of Vitamin K-Dependent Carboxylation
Menaquinone-9 acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is essential for the post-translational modification of specific proteins, a process known as carboxylation. This signaling pathway is critical for the biological activity of these proteins.
Caption: Vitamin K carboxylation cycle.
By following the detailed protocols and utilizing the comparative data provided in this guide, researchers can confidently confirm the identity and purity of Menaquinone-9, ensuring the reliability of their research and the quality of related pharmaceutical products.
References
Differentiating MK-9 from other Long-Chain Menaquinones: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between long-chain menaquinones is critical for advancing research in areas such as cardiovascular health, bone metabolism, and microbiology. This guide provides an objective comparison of menaquinone-9 (MK-9) with other long-chain menaquinones, supported by experimental data and detailed methodologies.
Structural and Physicochemical Properties
All menaquinones, also known as vitamin K2, share a common 2-methyl-1,4-naphthoquinone ring structure. The differentiation among them lies in the length of the isoprenoid side chain at the 3-position. This structural variation significantly influences their bioavailability, plasma half-life, and tissue distribution. Long-chain menaquinones, such as MK-7, MK-8, and MK-9, are noted for their extended circulation time compared to the shorter-chain MK-4.
| Property | Menaquinone-9 (MK-9) | Other Long-Chain Menaquinones (e.g., MK-7, MK-8) | Short-Chain Menaquinones (e.g., MK-4) |
| Structure | 2-methyl-1,4-naphthoquinone with a 9-isoprenyl unit side chain | 2-methyl-1,4-naphthoquinone with a 7- or 8-isoprenyl unit side chain | 2-methyl-1,4-naphthoquinone with a 4-isoprenyl unit side chain |
| Bioavailability | High, with a long serum half-life[1] | High, with MK-7 having a particularly long half-life of about 3 days[2] | Lower, with a short serum half-life of 1-2 hours[2] |
| Primary Sources | Fermented foods, particularly cheeses[1][2] | Fermented foods like natto (MK-7) and cheese (MK-8, MK-9) | Animal products; also produced from phylloquinone (K1) conversion in tissues |
Biological Activity and Functional Differences
The primary biological role of all vitamin K forms is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues on specific proteins, known as vitamin K-dependent proteins (VKDPs). This carboxylation is essential for their biological activity.
Long-chain menaquinones, including MK-9, are particularly associated with extrahepatic benefits, notably in bone and cardiovascular health. Studies have suggested that higher intake of long-chain menaquinones (MK-7, MK-8, and MK-9) is associated with a reduced risk of coronary heart disease. While direct comparative studies on the bioactivity of MK-9 versus other long-chain menaquinones are limited, the available evidence points to their collective importance in carboxylation of extrahepatic VKDPs like osteocalcin and matrix Gla protein (MGP). One study in mice indicated that dietary MK-9 serves as a precursor to MK-4 in bone tissue, although it did not directly improve bone mineral density in that particular study.
In the realm of microbiology, long-chain menaquinones such as MK-8 and MK-9 are more efficient in the aerobic respiratory electron transport chain of certain bacteria compared to their short-chain counterparts.
Experimental Protocols for Differentiation
The differentiation and quantification of MK-9 and other long-chain menaquinones are primarily achieved through chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify different menaquinone isoforms in a sample.
Methodology:
-
Sample Preparation:
-
For solid samples (e.g., food, supplements), extraction with a mixture of isopropanol and hexane is common.
-
For liquid samples (e.g., plasma, serum), liquid-liquid extraction with a solvent like hexane or solid-phase extraction (SPE) is employed to isolate the lipid-soluble vitamins.
-
-
Chromatographic Separation:
-
A reversed-phase C18 column is typically used.
-
The mobile phase is often a gradient or isocratic mixture of methanol, ethanol, or acetonitrile with a small amount of an acidifier like acetic acid to improve peak shape.
-
-
Detection:
-
UV detection is commonly set at around 248 nm or 270 nm.
-
Fluorescence detection, which offers higher sensitivity, can be used following post-column reduction of the quinone to a hydroquinone using a zinc catalyst.
-
| Parameter | HPLC-UV Method for Menaquinones in Fermented Soy |
| Column | Lichrospher-100, RP-C18 (5 µm), 125 mm × 4.0 mm |
| Mobile Phase | Gradient of water/methanol (1:1 v/v, pH 3.0 with orthophosphoric acid) and acetonitrile |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 248 nm |
| Retention Time (MK-7) | ~2.38 min |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To achieve highly sensitive and specific quantification of menaquinones, especially at low physiological concentrations.
Methodology:
-
Sample Preparation: Similar to HPLC, involving extraction and potentially SPE for cleanup. The use of deuterated internal standards for each analyte is crucial for accurate quantification.
-
Chromatographic Separation: A reversed-phase C18 or similar column is used to separate the menaquinones before they enter the mass spectrometer.
-
Mass Spectrometry:
-
Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used as the ion source.
-
Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each menaquinone.
-
| Parameter | LC-MS/MS Method for Plasma Menaquinones |
| Column | C18 column |
| Mobile Phase | Gradient of acetonitrile and isopropanol in water with formic acid |
| Ion Source | APCI, positive ion mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Q1/Q3) | PK: 451.3/187.1, MK-4: 445.3/187.1, MK-7: 649.5/187.1 |
Signaling Pathways and Experimental Workflows
Vitamin K Cycle
The central role of all vitamin K forms is their participation in the vitamin K cycle, which is essential for the activation of VKDPs. The reduced form of vitamin K, hydroquinone, is the active cofactor for GGCX. During the carboxylation reaction, it is oxidized to vitamin K epoxide. The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, and a reductase further reduces it to the active hydroquinone, allowing the cycle to continue.
Caption: The Vitamin K Cycle illustrating the carboxylation of vitamin K-dependent proteins.
Bacterial Electron Transport Chain
In many bacteria, menaquinones are essential components of the electron transport chain, shuttling electrons from dehydrogenases to terminal reductases. This process is coupled to the generation of a proton motive force, which drives ATP synthesis. Long-chain menaquinones like MK-9 are particularly efficient in this process under aerobic conditions.
References
Assessing the Prothrombogenic Activity of MK-9 Homologs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prothrombogenic activity of menaquinone-9 (MK-9) homologs, supported by experimental data. The information is intended to assist researchers in understanding the structure-activity relationships of these vitamin K2 analogs and their potential impact on coagulation.
Introduction to Menaquinones and Coagulation
Vitamin K is a family of fat-soluble vitamins essential for the synthesis of several proteins involved in blood coagulation.[1] The vitamin K family is divided into two main types: phylloquinone (vitamin K1) and menaquinones (vitamin K2).[1] Menaquinones are a series of compounds with side chains of varying lengths, designated as MK-n, where 'n' represents the number of isoprenoid units.[2]
The primary role of vitamin K in coagulation is to act as a cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in vitamin K-dependent proteins.[1] These Gla residues are crucial for the calcium-binding capacity of coagulation factors II (prothrombin), VII, IX, and X, enabling their activation and participation in the coagulation cascade.[3]
Comparative Prothrombogenic Activity of Menaquinone Homologs
The length of the isoprenoid side chain in menaquinones has been shown to influence their biological activity, including their ability to support coagulation. A key study in a rat model of hypoprothrombinemia provides a direct comparison of the effects of various menaquinone homologs on blood coagulation.
Data Summary
The following table summarizes the findings from a study that administered different menaquinone (MK) homologs to rats with warfarin-induced hypoprothrombinemia. The ameliorating effect on blood coagulation was assessed 6 hours after oral administration.
| Menaquinone Homolog | Effect on Hypoprothrombinemia | Plasma Detection | Liver Detection |
|---|---|---|---|
| MK-4, MK-5, MK-6 | Markedly Improved | Detected | Increased |
| MK-7, MK-8 | Slightly Improved | Detected | Increased |
| MK-9, MK-10, MK-11 | Not Improved | Detected | Increased |
| MK-1, MK-2, MK-3, MK-12, MK-13, MK-14 | Not Improved | Not Detected | Not Mentioned |
These findings suggest that menaquinones with shorter side chains (MK-4 to MK-6) are more effective at restoring coagulation in a vitamin K-deficient state compared to longer-chain homologs like MK-9. While longer-chain menaquinones such as MK-9 are absorbed and accumulate in the liver, their ability to support prothrombin synthesis appears to be less efficient under these experimental conditions. It is important to note that in healthy individuals, supplementation with menaquinones like MK-7 has not been shown to increase the activity of vitamin K-dependent coagulation factors or induce a prothrombotic state.
Signaling Pathways and Experimental Workflows
Vitamin K Cycle and Coagulation Cascade Activation
The prothrombogenic activity of menaquinones is intrinsically linked to the vitamin K cycle, which is essential for the carboxylation of vitamin K-dependent coagulation factors. The following diagram illustrates this cycle and its role in activating the coagulation cascade.
Experimental Workflow for Assessing Prothrombogenic Activity
The assessment of prothrombogenic activity typically involves a series of in vitro and in vivo assays. The following diagram outlines a general workflow for comparing the effects of different MK-9 homologs.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the specific comparison of MK-9 homologs.
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay evaluates the extrinsic and common pathways of the coagulation cascade.
Principle: Tissue thromboplastin (a source of tissue factor and phospholipids) and calcium are added to citrated platelet-poor plasma. The time taken for a fibrin clot to form is measured. A prolonged PT indicates a deficiency in one or more of the extrinsic or common pathway factors (Factors VII, X, V, II, and fibrinogen).
Procedure:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Reagent Preparation: Reconstitute the PT reagent (thromboplastin-calcium chloride mixture) according to the manufacturer's instructions. Pre-warm the reagent and plasma samples to 37°C.
-
Assay:
-
Pipette 50 µL of the pre-warmed PPP into a test cuvette.
-
Incubate for 3 minutes at 37°C.
-
Forcibly add 100 µL of the pre-warmed PT reagent to the plasma and simultaneously start a timer.
-
Record the time in seconds for the formation of a visible fibrin clot.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are incubated with citrated PPP. Calcium chloride is then added to initiate coagulation, and the time to clot formation is measured. A prolonged aPTT suggests a deficiency in factors of the intrinsic or common pathways (Factors XII, XI, IX, VIII, X, V, II, and fibrinogen).
Procedure:
-
Sample Preparation: Prepare PPP as described for the PT assay.
-
Reagent Preparation: Reconstitute the aPTT reagent (containing an activator and phospholipid) and the calcium chloride solution according to the manufacturer's instructions. Pre-warm reagents and plasma to 37°C.
-
Assay:
-
Pipette 50 µL of PPP into a test cuvette.
-
Add 50 µL of the aPTT reagent and incubate the mixture for 3-5 minutes at 37°C.
-
Add 50 µL of pre-warmed calcium chloride solution and simultaneously start a timer.
-
Record the time in seconds for the formation of a fibrin clot.
-
Thrombin Generation Assay (TGA)
The Thrombin Generation Assay provides a global assessment of the hemostatic potential by measuring the amount of thrombin generated over time.
Principle: Coagulation is initiated in plasma by adding a trigger (e.g., tissue factor and phospholipids). The generation of thrombin is continuously monitored using a fluorogenic or chromogenic substrate that releases a detectable signal upon cleavage by thrombin. The resulting curve (thrombogram) provides several parameters, including lag time, peak thrombin concentration, and the endogenous thrombin potential (ETP), which represents the total amount of thrombin generated.
Procedure (using a fluorogenic substrate and calibrated automated thrombogram):
-
Sample Preparation: Prepare PPP as previously described.
-
Reagent Preparation: Prepare the trigger solution (e.g., tissue factor and phospholipids), the fluorogenic substrate, and a thrombin calibrator according to the assay kit's instructions.
-
Assay:
-
Dispense plasma samples and the thrombin calibrator into a 96-well microplate.
-
Add the trigger solution to initiate coagulation.
-
Immediately add the fluorogenic substrate.
-
Place the microplate in a fluorometer pre-heated to 37°C and record the fluorescence intensity over time.
-
The software calculates the thrombin generation curve and its parameters by comparing the sample's fluorescence signal to that of the thrombin calibrator.
-
Conclusion
The available evidence suggests that the prothrombogenic activity of menaquinone homologs is influenced by the length of their isoprenoid side chain. Shorter-chain menaquinones (MK-4 to MK-6) appear to be more potent in supporting coagulation than longer-chain homologs like MK-9, particularly in a vitamin K-deficient state. However, it is crucial to recognize that under normal physiological conditions, supplementation with menaquinones has not been demonstrated to induce a hypercoagulable state in healthy individuals.
For researchers investigating the therapeutic potential or safety profile of MK-9 homologs, a comprehensive assessment using a combination of in vitro assays such as PT, aPTT, and thrombin generation, along with appropriate in vivo models, is recommended. The detailed protocols provided in this guide offer a foundation for conducting such comparative studies. Further research is warranted to fully elucidate the structure-activity relationships of long-chain menaquinones and their precise impact on the coagulation system.
References
- 1. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]
- 2. Antithrombotic effects of MK-0852, a platelet fibrinogen receptor antagonist, in canine models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Menaquinone-9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like Menaquinone-9 (Vitamin K2, MK-9) are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Menaquinone-9, adhering to standard safety protocols and regulatory guidelines.
Immediate Safety and Logistical Information
Menaquinone-9, a member of the quinone family, should be handled with care. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance.
Personal Protective Equipment (PPE): Before handling Menaquinone-9 for disposal, ensure all personnel are equipped with the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing.
Ventilation: Always handle Menaquinone-9 in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of Menaquinone-9 is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Clearly identify the waste as "Menaquinone-9".
-
Do not mix Menaquinone-9 waste with other chemical waste streams unless compatibility is confirmed. Segregation prevents potentially dangerous reactions.
2. Containerization:
-
Collect Menaquinone-9 waste in a dedicated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Ensure the container is in good condition, free of cracks or residues from previous use.
3. Labeling:
-
Properly label the waste container. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "Menaquinone-9".
-
The CAS Number: 523-39-7.
-
An approximate concentration and volume of the waste.
-
The date of waste accumulation.
-
4. Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a complete and accurate description of the waste, including the chemical name and quantity.
In-Lab Neutralization (for small quantities, with caution)
For very small quantities of Menaquinone-9 waste, a laboratory-scale neutralization procedure can be considered to reduce its reactivity before final disposal. This should only be performed by trained personnel.
Experimental Protocol: Reduction of Quinone
This procedure is based on the general reactivity of quinones and should be adapted and validated for Menaquinone-9 in a controlled laboratory setting.
Materials:
-
Menaquinone-9 waste solution.
-
Sodium bisulfite (NaHSO₃) or sodium borohydride (NaBH₄).
-
Appropriate solvent (e.g., ethanol, isopropanol).
-
Stir plate and stir bar.
-
pH indicator strips or a pH meter.
-
Appropriate quenching agent (e.g., acetone for NaBH₄).
Procedure:
-
In a chemical fume hood, place the flask containing the Menaquinone-9 waste solution on a stir plate.
-
Slowly add a reducing agent such as sodium bisulfite or sodium borohydride to the stirring solution. The yellow color of the quinone should fade as it is reduced to the hydroquinone.
-
Continue stirring for a designated period (e.g., 1-2 hours) to ensure the reaction is complete.
-
If using sodium borohydride, carefully quench any excess reagent by the slow addition of acetone.
-
Neutralize the resulting solution to a pH between 6 and 8 using a dilute acid or base as necessary.
-
The neutralized solution should be collected in a labeled hazardous waste container for disposal through a licensed contractor, as it may still contain byproducts that are not suitable for drain disposal.
Quantitative Data Summary
| Hazardous Waste Characteristic | Description | General Threshold |
| Ignitability | Liquids with a flash point < 60°C (140°F), or solids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes. | Flash point < 60°C |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | pH ≤ 2 or ≥ 12.5 |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases. | Varies by substance |
| Toxicity | Wastes containing specific contaminants at concentrations equal to or greater than the regulatory levels. | Varies by contaminant |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of Menaquinone-9.
Personal protective equipment for handling Menaquinone 9
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of Menaquinone-9 (MK-9), a vitamin K2 analog. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This document outlines personal protective equipment (PPE) requirements, operational procedures, and disposal plans to minimize risk and support your research and development endeavors.
Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| Protection Type | Equipment | Specification and Use |
| Eye/Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes. Should be equipped with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashes, such as when handling large volumes of solutions. | |
| Skin Protection | Chemical-Resistant Gloves | Impermeable gloves such as nitrile, neoprene, or butyl rubber must be worn. Inspect gloves for integrity before each use. Wash and dry hands thoroughly after removing gloves. For prolonged contact or handling of large quantities, consider using thicker, heavy-duty gloves. |
| Laboratory Coat | A standard laboratory coat is required to protect skin and clothing from contamination. For tasks with a higher risk of splashes, impervious clothing may be necessary. | |
| Respiratory Protection | Air-Purifying Respirator | In a well-ventilated area, respiratory protection is typically not necessary for handling small quantities. If dust is generated or if working in an area with poor ventilation, a NIOSH-approved air-purifying respirator with a particulate filter (N95, R95, or P95) is recommended. For higher concentrations, a full-facepiece respirator with a high-efficiency particulate filter (N100, R100, or P100) may be required.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling Menaquinone-9 is crucial to minimize exposure risk. The following workflow outlines the key steps for safe handling.
Detailed Methodologies
-
Preparation and Pre-Handling Checks:
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, especially if there is a potential for dust generation.
-
PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any defects, such as tears or punctures in gloves or cracks in safety goggles.
-
Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible and in good working order.
-
Review Safety Data Sheet (SDS): Always review the specific SDS for the Menaquinone-9 product being used to be aware of any specific handling instructions or hazards.
-
-
Handling Menaquinone-9:
-
Donning PPE: Put on all required PPE as outlined in the table above and the donning/doffing procedure diagram.
-
Weighing and Transferring: When weighing or transferring solid Menaquinone-9, use a spatula and handle it carefully to minimize the creation of airborne dust. Avoid pouring the powder directly.
-
Solution Preparation: When preparing solutions, slowly add the solid Menaquinone-9 to the solvent to prevent splashing.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean all equipment and work surfaces that may have come into contact with Menaquinone-9. A recommended procedure is to first wipe surfaces with a solvent such as ethanol, followed by washing with soap and water.[2] All materials used for decontamination should be disposed of as chemical waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, as illustrated in the donning and doffing diagram.
-
Personal Hygiene: Wash hands thoroughly with soap and water after all handling procedures are complete, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
-
Emergency Response Plan
In the event of accidental exposure or a spill, a swift and appropriate response is critical to mitigate any potential harm.
First Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention. |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. If symptoms such as respiratory irritation persist, seek medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Spill Management
In the event of a Menaquinone-9 spill, follow these steps:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and evacuate non-essential individuals. Ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, don all necessary personal protective equipment, including gloves, safety goggles, a lab coat, and a respirator if there is a risk of airborne dust.
-
Contain and Clean the Spill:
-
Solid Spills: Carefully sweep or scoop the spilled material to avoid generating dust. Place the collected solid into a clearly labeled, sealed container for hazardous waste.
-
Liquid Spills (Solutions): Cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Once the liquid is absorbed, scoop the material into a designated hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Dispose of Waste: All materials used for cleanup, including contaminated gloves, absorbent pads, and any other debris, must be placed in a sealed, labeled hazardous waste container for proper disposal.
Disposal Plan
Proper disposal of Menaquinone-9 and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Solid Waste: Collect unused Menaquinone-9 and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing Menaquinone-9 in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "Menaquinone-9."
-
Storage: Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of Menaquinone-9 or its solutions down the drain.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
